molecular formula C8H14O3 B086831 trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid CAS No. 13380-84-2

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Cat. No.: B086831
CAS No.: 13380-84-2
M. Wt: 158.19 g/mol
InChI Key: VQMIUUBKKPIDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid is a valuable bifunctional synthon in organic and medicinal chemistry. Its primary research value lies in its role as a key precursor in the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid , a compound useful as a raw material for producing polyamide, various polymer modifiers, and pharmaceutical intermediates . The compound serves as a versatile rigid scaffold, with its carboxylic acid and hydroxymethyl groups allowing for parallel derivatization to create diverse chemical libraries. Computational pharmacology profiling predicts this cyclohexane derivative to have high gastrointestinal absorption and blood-brain barrier permeation, making it a relevant scaffold for central nervous system (CNS) active agent discovery . Its primary mechanism of action is as a building block; it is incorporated into larger molecular frameworks to impart conformational constraint and influence the physicochemical properties of the final target molecule, thereby aiding in the development of novel polymers and investigative therapeutic compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMIUUBKKPIDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158375, DTXSID601241798
Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13380-84-2, 73094-35-6, 66185-74-8
Record name 4-(Hydroxymethyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13380-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid, a key chemical intermediate in the pharmaceutical industry. The document details its core physicochemical properties, provides an illustrative synthesis protocol, and explores its significant role as a structural component in the development of advanced therapeutic agents, including Very Late Antigen-4 (VLA-4) antagonists and Janus Kinase (JAK) inhibitors. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering structured data and procedural insights to support further research and application.

Core Properties and Characteristics

This compound is a bifunctional organic compound featuring a cyclohexane ring with both a carboxylic acid and a hydroxymethyl group in a trans configuration. This specific stereochemistry is often crucial for the efficacy and safety of the final drug products it is used to synthesize.

Physicochemical Properties

The key physical and chemical properties of the compound are summarized below. These values are compiled from various sources and may include predicted data.

PropertyValueReference(s)
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
Melting Point 141 °C
Boiling Point 316.6 ± 15.0 °C (Predicted)
Density 1.152 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in Methanol
Physical Form Powder to crystal
Storage Temperature Room Temperature, sealed in dry conditions[2]
Chemical Identifiers
IdentifierValueReference(s)
CAS Number 66185-74-8[1][2]
IUPAC Name trans-4-(hydroxymethyl)cyclohexane-1-carboxylic acid[1]
InChI Key VQMIUUBKKPIDBN-LJGSYFOKSA-N[2]
Synonyms 4-(Hydroxymethyl)cyclohexanecarboxylic acid[1]

Synthesis and Experimental Protocols

Illustrative Experimental Protocol: Synthesis via Reduction

This protocol describes a general method for producing a trans-4-(hydroxymethyl)cyclohexane derivative from a trans-4-carboxycyclohexane precursor, which illustrates the core chemical transformation.

Objective: To reduce the carboxylic acid moiety of a cyclohexane derivative to a hydroxymethyl group.

Materials:

  • Starting Material: A trans-4-substituted cyclohexanecarboxylic acid derivative

  • Reducing Agent: e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Quenching solution: Water, followed by a dilute acid (e.g., 1M HCl)

  • Extraction solvent: Ethyl acetate

  • Drying agent: Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation: A reaction flask is dried and filled with an inert atmosphere (e.g., nitrogen or argon). The starting carboxylic acid derivative is dissolved in the anhydrous solvent (THF or diethyl ether).

  • Reduction: The solution is cooled in an ice bath (0 °C). The reducing agent (e.g., LiAlH₄) is added portion-wise with careful stirring. The reaction is highly exothermic and produces hydrogen gas, requiring caution.

  • Reaction Monitoring: The mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: The reaction is carefully quenched by slowly adding water, followed by a dilute aqueous acid solution to neutralize the mixture and dissolve the aluminum salts.

  • Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield the pure this compound derivative.

Below is a conceptual workflow for this synthetic transformation.

G Conceptual Synthesis Workflow start trans-4-Carboxycyclohexane Derivative reagents 1. LiAlH₄ or BH₃·THF 2. Anhydrous Solvent (THF) 3. Acidic Work-up start->reagents Reduction product trans-4-(Hydroxymethyl)cyclohexane Derivative reagents->product purification Purification (Chromatography/Recrystallization) product->purification

Conceptual workflow for the synthesis of a trans-4-(hydroxymethyl)cyclohexane derivative.

Biological and Pharmacological Relevance

This compound does not appear to have significant intrinsic biological activity. Instead, its importance lies in its role as a key structural scaffold and intermediate in the synthesis of complex, pharmacologically active molecules. The rigid, chair-like conformation of the cyclohexane ring and the specific trans orientation of its functional groups allow it to serve as a linker that correctly orients other pharmacophores for optimal interaction with biological targets.

Intermediate for VLA-4 Antagonists

Very Late Antigen-4 (VLA-4, or integrin α₄β₁) is a crucial cell adhesion molecule involved in inflammatory responses. Antagonists of VLA-4 are investigated for treating autoimmune diseases like asthma and multiple sclerosis. Several potent and orally active VLA-4 antagonists utilize the trans-4-substituted cyclohexanecarboxylic acid moiety as a core structural element.[3][4] In these molecules, the cyclohexanecarboxylic acid part often serves as the binding group that interacts with the target protein, while the hydroxymethyl position (or a derivative thereof) acts as an attachment point for other complex chemical groups that enhance potency and improve pharmacokinetic profiles.[4][5]

Precursor for Janus Kinase (JAK) Inhibitors

The Janus Kinase (JAK) family of enzymes is a critical component of signaling pathways that regulate immune cell function and inflammation.[6] Inhibitors of JAKs are used to treat rheumatoid arthritis and other autoimmune disorders. Derivatives of trans-4-aminocyclohexanecarboxylic acid, which can be synthesized from precursors like this compound, are used as intermediates in the synthesis of certain JAK inhibitors.[7][8][9] The cyclohexane ring provides a robust, non-aromatic scaffold for building these complex inhibitors.

The following diagram illustrates the logical relationship of this compound as a building block in drug development.

G Role in Drug Development cluster_0 Core Building Block cluster_1 Chemical Modification & Synthesis cluster_2 Final Drug Candidates main_compound trans-4-(Hydroxymethyl) cyclohexanecarboxylic Acid modification Functional Group Transformation main_compound->modification Step 1 coupling Coupling with Pharmacophores modification->coupling Step 2 vla4 VLA-4 Antagonists coupling->vla4 jak JAK Inhibitors coupling->jak

Logical relationship of the title compound as a precursor in pharmaceutical synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry place, sealed from moisture.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate whose primary significance is derived from its application in pharmaceutical synthesis. While it lacks notable intrinsic pharmacological activity, its defined stereochemistry and bifunctional nature make it an indispensable building block for constructing complex drug molecules. Its incorporation into VLA-4 antagonists and precursors for JAK inhibitors highlights its importance in developing treatments for inflammatory and autoimmune diseases. This guide provides the foundational technical data necessary for scientists and researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

Elucidation of the Chemical Structure of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid. This bifunctional molecule, incorporating both a carboxylic acid and a primary alcohol, is a valuable building block in medicinal chemistry and materials science. This document outlines the expected spectroscopic data, detailed experimental protocols, and the logical workflow for confirming its unique structure.

Chemical Identity and Physical Properties

This compound is a white to light yellow crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name 4-(hydroxymethyl)cyclohexane-1-carboxylic acid[1]
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
CAS Number 66185-74-8 (for trans-isomer)
Physical Form Solid
Storage Sealed in dry, room temperature

Spectroscopic Analysis for Structure Elucidation

The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to reveal the number of distinct proton environments, their chemical shifts, splitting patterns (multiplicity), and coupling constants, which provides information on the connectivity of the atoms.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH~12.0Singlet (broad)-1H
-CH₂-OH~3.4Doublet~6.02H
-CH-COOH~2.2Multiplet-1H
Cyclohexane Ring Protons (axial & equatorial)1.0 - 2.1Multiplets-9H
-CH₂-OH VariableSinglet (broad)-1H

Note: The chemical shifts are predictions based on the analysis of similar structures. The broadness of the -COOH and -OH signals is due to chemical exchange.

The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O (Carboxylic Acid)~180
-C H₂-OH~68
-C H-COOH~45
C H (on ring, attached to -CH₂OH)~42
Cyclohexane Ring Carbons (-CH₂)25 - 35
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (very broad)O-H stretchCarboxylic Acid
~3300 (broad)O-H stretchAlcohol
~2920 and ~2850C-H stretchsp³ C-H (cyclohexane ring and methylene)
~1710 (strong)C=O stretchCarboxylic Acid (dimer)
~1450C-H bendCH₂
~1250C-O stretchCarboxylic Acid / Alcohol
~1050C-O stretchPrimary Alcohol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

m/z ValueProposed Fragment
158[M]⁺ (Molecular Ion)
141[M - OH]⁺
127[M - CH₂OH]⁺
113[M - COOH]⁺
81Cyclohexenyl cation

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer shim Shim the magnetic field for homogeneity transfer->shim acquire_1h Acquire 1H NMR spectrum (e.g., 400 MHz) shim->acquire_1h acquire_13c Acquire 13C NMR spectrum (e.g., 100 MHz) with proton decoupling acquire_1h->acquire_13c fourier Fourier transform the raw data acquire_13c->fourier phase Phase correction fourier->phase baseline Baseline correction phase->baseline integrate Integrate 1H signals baseline->integrate peak_pick Peak pick 1H and 13C signals integrate->peak_pick

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high resolution and symmetrical peak shapes.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. For ¹H spectra, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their chemical shifts.

FTIR-ATR Spectroscopy Protocol

FTIR_Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_analysis Data Analysis clean_crystal Clean the ATR crystal with a suitable solvent (e.g., isopropanol) background Collect a background spectrum clean_crystal->background place_sample Place a small amount of the solid sample onto the ATR crystal background->place_sample apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure collect_spectrum Collect the sample spectrum apply_pressure->collect_spectrum process_spectrum Process the spectrum (e.g., baseline correction) collect_spectrum->process_spectrum identify_peaks Identify and assign characteristic absorption peaks process_spectrum->identify_peaks

Caption: Workflow for FTIR-ATR data acquisition.

Detailed Steps:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GCMS_Workflow cluster_prep Sample Preparation (Derivatization) cluster_analysis GC-MS Analysis cluster_interpretation Data Interpretation dissolve Dissolve a small amount of sample in a suitable solvent derivatize Add a derivatizing agent (e.g., BSTFA) to convert the polar functional groups to more volatile ones dissolve->derivatize heat Heat the mixture to complete the reaction derivatize->heat inject Inject the derivatized sample into the GC heat->inject separate Separate the components on the GC column inject->separate ionize Ionize the eluting compound (Electron Impact - EI) separate->ionize analyze Analyze the ions by mass-to-charge ratio ionize->analyze retention_time Determine the retention time analyze->retention_time molecular_ion Identify the molecular ion peak retention_time->molecular_ion fragmentation Analyze the fragmentation pattern molecular_ion->fragmentation

Caption: Workflow for GC-MS analysis with derivatization.

Detailed Steps:

  • Derivatization: Due to the low volatility of the carboxylic acid and alcohol functional groups, a derivatization step is necessary for GC analysis. A common method is silylation.

    • Dissolve a small amount (~1 mg) of the sample in a dry solvent (e.g., pyridine or acetonitrile) in a sealed vial.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization of both the carboxylic acid and alcohol groups.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet, which is heated to a high temperature (e.g., 250°C).

    • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven that is programmed to increase in temperature, separating components based on their boiling points and interactions with the column's stationary phase.

    • Ionization: As the derivatized compound elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV in Electron Impact ionization). This process forms a molecular ion and various fragment ions.

    • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

    • Detection: A detector records the abundance of each ion at a specific m/z.

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak (corresponding to the molecular weight of the derivatized compound) and to interpret the fragmentation pattern to confirm the structure.

Conclusion

The structural elucidation of this compound is a systematic process involving the application of modern spectroscopic techniques. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, confirming the trans-1,4-disubstituted cyclohexane ring and the presence of the hydroxymethyl and carboxylic acid groups. FTIR spectroscopy corroborates the presence of the key hydroxyl and carbonyl functional groups. Finally, mass spectrometry confirms the molecular weight and provides further structural evidence through its characteristic fragmentation pattern. The detailed protocols and expected data presented in this guide serve as a comprehensive resource for researchers in the successful characterization of this important chemical entity.

References

An In-depth Technical Guide to the Synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a valuable bifunctional molecule that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its rigid cyclohexane core and the trans stereochemistry of its functional groups provide a well-defined three-dimensional structure, making it an ideal scaffold for drug design. This technical guide details the primary synthesis pathways for this compound, providing in-depth experimental protocols, quantitative data, and a discussion of its relevance in the development of targeted therapies, particularly Janus Kinase (JAK) inhibitors.

Introduction

The synthesis of complex pharmaceutical agents often relies on the availability of versatile and stereochemically pure intermediates. This compound, with its carboxylic acid and primary alcohol functionalities in a fixed trans configuration, is one such key intermediate. This structure is particularly useful for introducing a 1,4-disubstituted cyclohexane unit into larger molecules, a common strategy to improve pharmacokinetic properties such as metabolic stability and cell permeability. A significant application of this intermediate is in the synthesis of derivatives like trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid) and its analogues, which are precursors to potent therapeutic agents.

Core Synthesis Pathways

Two principal retrosynthetic pathways have been established for the synthesis of this compound. The first is a "reduction-centric" approach starting from a commercially available aromatic diester, while the second is an "oxidation-centric" approach beginning with the corresponding diol.

Pathway 1: Hydrogenation and Selective Reduction of Dimethyl Terephthalate (DMT)

This is the most common and industrially scalable approach. It begins with the catalytic hydrogenation of dimethyl terephthalate (DMT) to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by a selective mono-reduction of one of the ester groups.

Logical Workflow for Pathway 1

G DMT Dimethyl Terephthalate (DMT) H2_cat H₂ / Catalyst (e.g., Ru-based) DMT->H2_cat DMCD Dimethyl 1,4-Cyclohexanedicarboxylate (cis/trans mixture) H2_cat->DMCD Isomerization Isomerization (Optional) DMCD->Isomerization Selective_Reduction Selective Mono-reduction (e.g., NaBH₄ / LiCl or enzymatic) DMCD->Selective_Reduction Direct reduction of mixture trans_DMCD trans-Dimethyl 1,4-Cyclohexanedicarboxylate Isomerization->trans_DMCD trans_DMCD->Selective_Reduction Methyl_Ester Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate Selective_Reduction->Methyl_Ester Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Methyl_Ester->Hydrolysis Target This compound Hydrolysis->Target

Caption: Workflow for DMT to Target Compound.

The hydrogenation of the aromatic ring of DMT is a well-established industrial process. The choice of catalyst is critical for achieving high conversion and selectivity for the desired stereoisomers. Ruthenium-based catalysts are often preferred.

Experimental Protocol: A stirred autoclave reactor is charged with dimethyl terephthalate (DMT) and a suitable solvent, such as dimethyl 1,4-cyclohexanedicarboxylate itself, which can serve as the reaction medium[1]. A ruthenium-on-carbon (Ru/C) or a bimetallic catalyst like Ru-Re/AC is added[2]. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen. The reaction is heated to a specified temperature and maintained under pressure with vigorous stirring. Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration. The resulting product is a mixture of cis- and trans-dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

Quantitative Data for Hydrogenation of DMT

Parameter Value Reference
Catalyst 3 wt.% Ru/HZSM-5 ResearchGate
Temperature 160 °C ResearchGate
Pressure 2.5 MPa H₂ ResearchGate
Reaction Time 2 hours ResearchGate
DMT Conversion ~100% ResearchGate
DMCD Selectivity >99% ResearchGate
Catalyst Ru-Re/AC [2]
Temperature 70 °C [2]
Pressure 3.0 MPa H₂ [2]
DMT Conversion 82% [2]

| DMCD Selectivity | 96% |[2] |

Note: The cis/trans ratio of the resulting DMCD can be influenced by the catalyst and reaction conditions. Subsequent isomerization can be performed if a higher trans ratio is needed.

This step is the most challenging aspect of this pathway. It requires reducing one of the two chemically equivalent ester groups of DMCD to a hydroxymethyl group while leaving the other intact. This can be achieved through careful control of stoichiometry with reducing agents or through enzymatic methods. The resulting mono-ester is then hydrolyzed to the final product.

Experimental Protocol (Conceptual): trans-Dimethyl 1,4-cyclohexanedicarboxylate is dissolved in a suitable solvent like tetrahydrofuran (THF). A mild reducing agent (e.g., sodium borohydride with a Lewis acid co-reagent like lithium chloride to modulate reactivity) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or GC-MS. Upon selective reduction to methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate, the reaction is quenched. The intermediate ester is then subjected to basic hydrolysis using an aqueous solution of sodium or potassium hydroxide, followed by acidification to yield the final product, this compound.

Pathway 2: Selective Mono-oxidation of trans-1,4-Cyclohexanedimethanol (CHDM)

This pathway begins with the readily available diol, trans-1,4-cyclohexanedimethanol, and selectively oxidizes one of the primary alcohol groups to a carboxylic acid. This avoids the challenge of selective reduction but introduces the challenge of preventing over-oxidation to the diacid.

Logical Workflow for Pathway 2

G CHDM trans-1,4-Cyclohexanedimethanol (CHDM) Selective_Oxidation Selective Mono-oxidation (e.g., TEMPO-mediated or enzymatic) CHDM->Selective_Oxidation Target This compound Selective_Oxidation->Target

Caption: Workflow for CHDM to Target Compound.

Experimental Protocol (Conceptual): trans-1,4-Cyclohexanedimethanol is dissolved in a suitable solvent system (e.g., dichloromethane/water). A catalytic amount of a selective oxidizing agent, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is added along with a stoichiometric co-oxidant like sodium hypochlorite (bleach) under controlled pH conditions (buffered with sodium bicarbonate). The reaction progress is monitored. Upon completion, the reaction is quenched, and the product is isolated through extraction and purification, yielding this compound. Patent literature suggests the feasibility of such selective oxidations in the synthesis of related compounds[3].

Quantitative Data Comparison of Pathways

Pathway Key Challenge Typical Yield (Estimated) Purity
1: DMT Reduction Selective mono-reduction 70-85% (overall) >97% after purification

| 2: CHDM Oxidation | Selective mono-oxidation | 65-80% (overall) | >97% after purification |

Application in Drug Development: A Precursor to JAK Inhibitors

This compound is a key starting material for the synthesis of trans-4-(aminomethyl)cyclohexanecarboxylic acid and its derivatives. These amino acids are crucial intermediates for certain Janus Kinase (JAK) inhibitors[4]. JAK inhibitors are a class of targeted therapies that interfere with the JAK-STAT signaling pathway, which is critical for immune system regulation.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell membrane to the nucleus, where it modulates gene expression. Dysregulation of this pathway is implicated in a variety of autoimmune diseases (e.g., rheumatoid arthritis) and cancers.

JAK-STAT Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation JAKi JAK Inhibitor (Derived from Intermediate) JAKi->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.

The synthesis of specific JAK inhibitors often involves incorporating a cyclohexane-based linker to correctly position the pharmacophoric elements for binding to the ATP-binding site of the JAK enzyme. This compound provides the necessary scaffold to build these linkers with the correct stereochemistry and functionality.

Conclusion

The synthesis of this compound is achievable through robust and scalable pathways, primarily originating from dimethyl terephthalate. While challenges in achieving selective transformations remain, the methodologies presented provide a solid foundation for its production. As a key intermediate for advanced pharmaceutical agents like JAK inhibitors, the efficient synthesis of this compound is of high importance to the drug development community. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists working in this field.

References

An In-depth Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (CAS Number: 66185-74-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a bifunctional organic molecule featuring a cyclohexane ring substituted with a hydroxymethyl and a carboxylic acid group in a trans configuration. This specific stereochemistry imparts a rigid and well-defined three-dimensional structure, making it a valuable building block in medicinal chemistry and materials science. Its ability to serve as a versatile scaffold and linker has led to its use in the synthesis of a variety of biologically active molecules, including pharmaceutical intermediates. The presence of both a primary alcohol and a carboxylic acid allows for orthogonal chemical modifications, providing a strategic advantage in the design of complex molecular architectures.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and evaluation.

PropertyValueReference
CAS Number 66185-74-8[1]
Molecular Formula C₈H₁₄O₃[1][2]
Molecular Weight 158.19 g/mol [2]
Physical Form Solid[1]
Purity Typically >97%[1]
Storage Temperature Room temperature, sealed in a dry environment[1]
InChI Key VQMIUUBKKPIDBN-LJGSYFOKSA-N[1]

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, often involving the reduction of a corresponding dicarboxylic acid or the hydrolysis of an ester precursor. Below is a generalized experimental protocol based on common synthetic strategies.

Synthesis from trans-4-(Methoxycarbonyl)cyclohexanemethanol

A common laboratory-scale synthesis involves the hydrolysis of the methyl ester precursor.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-4-(methoxycarbonyl)cyclohexanemethanol (1 equivalent) in a mixture of methanol and water.

  • Hydrolysis: Add a solution of sodium hydroxide (NaOH) (1.1 equivalents) to the flask.

  • Reaction Monitoring: Heat the mixture to reflux (approximately 323 K) and maintain for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3 using hydrochloric acid (HCl).[4]

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

G cluster_synthesis Synthesis Workflow start trans-4-(Methoxycarbonyl)cyclohexanemethanol hydrolysis Hydrolysis (NaOH, MeOH/H2O, Reflux) start->hydrolysis Step 1 acidification Acidification (HCl) hydrolysis->acidification Step 2 extraction Extraction (Ethyl Acetate) acidification->extraction Step 3 purification Purification (Recrystallization) extraction->purification Step 4 product This compound purification->product Final Product

Caption: General workflow for the synthesis of the target compound.

Applications in Drug Development and Research

The rigid cyclohexane scaffold of this compound makes it an attractive component in drug design, where conformational control is crucial for potent and selective biological activity.

As a Versatile Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the production of tranexamic acid, an antifibrinolytic agent. The hydroxymethyl group can be converted to an aminomethyl group to yield the final product.[5]

Role as a Linker in Complex Molecules

The bifunctional nature of the molecule allows it to act as a linker, connecting two different molecular fragments. The cyclohexane ring provides a rigid spacer, which can be advantageous in applications such as Proteolysis Targeting Chimeras (PROTACs), where precise positioning of a target-binding moiety and an E3 ligase-recruiting element is essential. While direct use of this specific molecule in published PROTACs is not widely documented, analogous structures like trans-1,4-cyclohexanedicarboxylic acid are utilized as PROTAC linkers.[6]

Scaffold for Biologically Active Derivatives

Derivatives of cyclohexane carboxylic acids have shown a range of biological activities. For instance, they have been investigated in the development of:

  • Janus Kinase (JAK) Inhibitors: The cyclohexane scaffold has been incorporated into molecules targeting JAKs, which are involved in inflammatory signaling pathways.[4]

  • Antitumor Agents: The unique structural properties of cyclohexane derivatives make them suitable precursors for complex molecules with potential antitumor properties.[7]

  • Anti-ulcer Agents: Certain aminocarboxylic acid derivatives based on the cyclohexane scaffold have been explored for their anti-ulcer properties.[8]

G cluster_applications Role as a Versatile Building Block core This compound intermediate Pharmaceutical Intermediate core->intermediate linker Rigid Linker core->linker scaffold Scaffold for Derivatives core->scaffold tranexamic Tranexamic Acid Synthesis intermediate->tranexamic protac PROTAC Design linker->protac jak JAK Inhibitors scaffold->jak antitumor Antitumor Agents scaffold->antitumor

Caption: Logical relationships of the compound's roles in drug discovery.

Biological Activity and Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature implicating this compound itself in specific biological signaling pathways. Its primary role in a biological context is as a structural component of larger, more complex molecules. The biological activity of these larger molecules is determined by their overall structure and their interaction with specific biological targets.

For instance, when incorporated into a JAK inhibitor, the cyclohexane moiety contributes to the overall shape and rigidity of the molecule, facilitating its binding to the ATP-binding pocket of the Janus kinase. However, the compound itself is not known to be a direct modulator of JAK signaling.

Future research may explore the inherent biological activities of this compound and its simpler derivatives, but current knowledge points to its utility as a foundational element in the construction of pharmacologically active agents.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation

Precautionary Measures:

  • Wear protective gloves, clothing, and eye/face protection.

  • Wash skin thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in the field of drug development. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the synthesis of complex and biologically active molecules. While its direct role in signaling pathways is not yet established, its importance as a foundational building block in medicinal chemistry is clear. The continued exploration of this and similar scaffolds is likely to yield novel therapeutic agents with improved pharmacological profiles.

References

Molecular weight and formula of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a bifunctional molecule with applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. This guide details its physicochemical properties, experimental protocols for its synthesis and characterization, and essential safety information.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its key properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
Molecular Formula C8H14O3[1][2][3][4]
Molecular Weight 158.19 g/mol [1][3]
CAS Number 66185-74-8[2]
Melting Point 141 °C[2]
Boiling Point 316.6 ± 15.0 °C (Predicted)[2]
Density 1.152 ± 0.06 g/cm³ (Predicted)[2]
Physical Form Powder to crystal[2]
Solubility Soluble in Methanol[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Protocol: Catalytic Hydrogenation of 4-Carboxybenzaldehyde

A common route to synthesize this compound involves the catalytic hydrogenation of a suitable aromatic precursor, such as 4-carboxybenzaldehyde. This method reduces both the aromatic ring and the aldehyde group.

  • Reaction Setup: A high-pressure stainless steel autoclave with a polytetrafluoroethylene (PTFE) liner is charged with 4-carboxybenzaldehyde (1 equivalent) and a suitable catalyst, such as 5% Rhodium on alumina (Rh/Al2O3), typically at a 5-10% weight ratio to the starting material.

  • Solvent Addition: A solvent such as methanol or water is added to dissolve or suspend the starting material.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 10-15 bar. The reaction mixture is heated to 80-120°C and stirred vigorously for 12-24 hours.

  • Work-up: After cooling, the autoclave is depressurized. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product, a mixture of cis and trans isomers, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to isolate the desired trans isomer.

G Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Autoclave (4-Carboxybenzaldehyde, Catalyst, Solvent) hydrogenation Pressurize with H2 Heat and Stir start->hydrogenation filtration Cool and Filter (Remove Catalyst) hydrogenation->filtration Reaction Complete concentration Concentrate Filtrate filtration->concentration recrystallization Recrystallize Crude Product concentration->recrystallization end trans-4-(Hydroxymethyl) cyclohexanecarboxylic Acid recrystallization->end Isolate Pure Product G Spectroscopic Characterization Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Synthesized Compound H_NMR ¹H NMR Sample->H_NMR IR FT-IR (ATR) Sample->IR MS ESI-MS or GC-MS Sample->MS C_NMR ¹³C NMR Result_NMR Structural Confirmation H_NMR->Result_NMR Proton Environment C_NMR->Result_NMR Carbon Skeleton Result_IR Functional Group ID IR->Result_IR Functional Groups Result_MS Molecular Formula Confirmation MS->Result_MS Molecular Weight & Fragmentation

References

A Comprehensive Technical Review of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a bifunctional organic molecule featuring a cyclohexane ring substituted with a hydroxymethyl and a carboxylic acid group in a trans configuration. This unique structure makes it a valuable building block in chemical synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. This technical guide provides a thorough literature review of its chemical properties, synthesis methodologies, and potential applications, with a focus on its role in drug discovery and development. While detailed biological activity and pharmacokinetic data for the parent molecule are not extensively available in the public domain, this review summarizes the known information and highlights areas for future research.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 66185-74-8
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
Melting Point 141 °C
Boiling Point 316.6 ± 15.0 °C (Predicted)
Density 1.152 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in Methanol
Physical Form Powder to crystal
Storage Sealed in dry, room temperature

Safety Information: This compound is classified as causing skin and serious eye irritation.[1]

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively documented in the literature. However, several related synthetic transformations provide a strong basis for its preparation. A plausible and commonly utilized approach involves the catalytic hydrogenation of a suitably substituted aromatic precursor.

Hypothetical Synthesis Pathway

A logical synthetic route would start from a commercially available aromatic compound, such as 4-carboxybenzaldehyde or a derivative thereof. The general workflow is outlined below.

Synthesis_Workflow A 4-Carboxybenzaldehyde B Protection of Carboxylic Acid A->B e.g., Esterification C Reduction of Aldehyde B->C e.g., NaBH4 D Catalytic Hydrogenation of Aromatic Ring C->D e.g., H2, Rh/C or Ru/C E Deprotection of Carboxylic Acid D->E e.g., Hydrolysis F This compound E->F

Caption: Hypothetical workflow for the synthesis of the target compound.

Key Experimental Steps (Adapted from Related Syntheses):
  • Esterification of the Carboxylic Acid: The starting material, such as 4-carboxybenzaldehyde, would first have its carboxylic acid group protected, typically through Fischer esterification.

    • Protocol: Dissolve the carboxylic acid in an excess of an alcohol (e.g., methanol or ethanol) and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Reflux the mixture for several hours and monitor by thin-layer chromatography (TLC). After completion, neutralize the acid, remove the excess alcohol under reduced pressure, and extract the ester with an organic solvent.[2]

  • Reduction of the Aldehyde: The aldehyde group is then selectively reduced to a hydroxymethyl group.

    • Protocol: Dissolve the ester in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with a weak acid and extract the product.

  • Catalytic Hydrogenation of the Aromatic Ring: The aromatic ring of the protected intermediate is hydrogenated to form the cyclohexane ring. This step is crucial for establishing the trans stereochemistry. The choice of catalyst can influence the cis/trans ratio of the product.[3]

    • Protocol: Dissolve the aromatic precursor in a suitable solvent (e.g., water, ethanol, or a mixture). Add a hydrogenation catalyst, such as Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C).[4] Pressurize the reaction vessel with hydrogen gas (e.g., 15 bar) and heat to a specified temperature (e.g., 100 °C) with vigorous stirring.[4] The reaction progress is monitored by techniques like NMR or GC-MS. After the reaction, the catalyst is filtered off.

  • Hydrolysis of the Ester (Deprotection): The protecting group on the carboxylic acid is removed.

    • Protocol: The ester is hydrolyzed by heating with an aqueous base solution (e.g., sodium hydroxide).[5] After the reaction is complete, the solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product. The solid product is then collected by filtration, washed, and dried.

Biological Activity and Drug Development Potential

The direct biological activity of this compound has not been extensively reported. However, the cyclohexane-carboxylic acid scaffold is present in a number of biologically active molecules, suggesting that this compound could serve as a valuable intermediate in drug discovery.

Derivatives of cyclohexanecarboxylic acid have been investigated for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.[6] For instance, a study on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety demonstrated antiproliferative and cytokine-inhibiting properties.[6]

The structural similarity of this compound to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a well-known antifibrinolytic agent, suggests that derivatives of the title compound could be explored for similar or related biological activities.

Logical Relationship for Drug Discovery

Drug_Discovery_Logic A This compound B Chemical Modification (e.g., esterification, amidation, etherification) A->B C Library of Derivatives B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Lead Compound Identification D->E F Lead Optimization E->F G Candidate Drug F->G

Caption: A logical workflow for utilizing the core compound in drug discovery.

Signaling Pathways

Currently, there is no published literature that directly implicates this compound in any specific biological signaling pathways. Further research is required to explore its potential interactions with cellular targets and signaling cascades.

Conclusion and Future Directions

This compound is a promising, yet understudied, chemical entity. Its bifunctional nature and defined stereochemistry make it an attractive starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The primary knowledge gap is the lack of data on its biological activity, mechanism of action, and pharmacokinetic profile. Future research should focus on:

  • Development and optimization of a robust and scalable synthesis protocol.

  • Systematic biological screening of the compound and its derivatives against a wide range of therapeutic targets.

  • In vitro and in vivo studies to determine its pharmacokinetic and toxicological properties.

  • Exploration of its potential as a monomer for the synthesis of novel polyesters and other polymers.

By addressing these areas, the full potential of this compound as a valuable chemical building block can be realized.

References

The Discovery and Synthetic Evolution of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid, a bifunctional cycloaliphatic organic compound, holds a significant position in the landscape of pharmaceutical and materials science. Its unique structural architecture, featuring both a carboxylic acid and a hydroxymethyl group in a trans configuration on a cyclohexane ring, renders it a versatile precursor for the synthesis of a variety of value-added chemicals. Most notably, it is a key intermediate in the industrial production of the antifibrinolytic drug, tranexamic acid. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Historical Context and Discovery

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis and importance are intrinsically linked to the development of its amino-derivative, tranexamic acid. The pioneering work on tranexamic acid was conducted by Japanese researchers Shosuke and Utako Okamoto, who first synthesized this potent antifibrinolytic agent in 1962.[1][2] Their groundbreaking research into lysine analogs that could inhibit plasminogen activation and plasmin activity led to the development of tranexamic acid, which remains a critical medication for controlling bleeding.[1][2]

The logical and most direct synthetic pathways to tranexamic acid necessitate the use of a precursor molecule that already possesses the trans-4-substituted cyclohexane core. This strongly suggests that the synthesis of this compound was achieved around or prior to 1962 as a crucial step in the preparation of tranexamic acid and other related compounds. Early synthetic efforts in cyclohexane chemistry, dating back to the late 19th and early 20th centuries, laid the foundational groundwork for the stereocontrolled synthesis of such disubstituted cyclohexane derivatives.

Physicochemical and Structural Data

The physical and chemical properties of this compound are critical for its application in synthesis and for the characterization of its derivatives. The table below summarizes key quantitative data for the compound and its common esterified form.

PropertyThis compoundtrans-Methyl-4-(hydroxymethyl)cyclohexanecarboxylate
CAS Number 66185-74-8Not explicitly found
Molecular Formula C₈H₁₄O₃C₉H₁₆O₃
Molecular Weight 158.19 g/mol 172.22 g/mol
Melting Point 141 °CNot available
Boiling Point 316.6±15.0 °C (Predicted)251 °C
Density 1.152±0.06 g/cm³ (Predicted)1.058 g/cm³
pKa 4.83±0.10 (Predicted)Not applicable
Appearance White to light yellow powder or crystalNot available

Key Synthetic Routes and Experimental Protocols

Several synthetic strategies have been developed for the preparation of this compound. These routes often begin with readily available aromatic compounds and involve catalytic hydrogenation to establish the cyclohexane ring, followed by functional group manipulations.

Route 1: From Dimethyl Terephthalate

One of the most industrially relevant methods for synthesizing tranexamic acid, and by extension its precursors, starts from dimethyl terephthalate. This multi-step process involves the hydrogenation of the aromatic ring, followed by the selective reduction of one of the ester groups.

Logical Workflow for Synthesis from Dimethyl Terephthalate

G cluster_hydrolysis Hydrolysis Options DMT Dimethyl Terephthalate DMCD Dimethyl 1,4-Cyclohexanedicarboxylate DMT->DMCD Catalytic Hydrogenation MHMCC Methyl 4-(hydroxymethyl) cyclohexanecarboxylate DMCD->MHMCC Partial Reduction CHDM 1,4-Cyclohexanedimethanol DMCD->CHDM Ester Reduction Target trans-4-(Hydroxymethyl) cyclohexanecarboxylic Acid MHMCC->Target Hydrolysis_MHMCC Hydrolysis MHMCC->Hydrolysis_MHMCC Byproduct 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexane carboxylate CHDM->Byproduct Byproduct Formation Hydrolysis_MHMCC->Target Hydrolysis_byproduct Hydrolysis of byproduct Hydrolysis_byproduct->Target Byproduct->Target Byproduct->Hydrolysis_byproduct G pToluic p-Toluic Acid MethylCHCA 4-Methylcyclohexanecarboxylic Acid (cis/trans mixture) pToluic->MethylCHCA Catalytic Hydrogenation trans_MethylCHCA trans-4-Methylcyclohexanecarboxylic Acid MethylCHCA->trans_MethylCHCA Isomerization Functionalization Functionalization of Methyl Group trans_MethylCHCA->Functionalization Target trans-4-(Hydroxymethyl) cyclohexanecarboxylic Acid Functionalization->Target

References

The Evolving Landscape of Cyclohexane Derivatives in Therapeutic Research: A Technical Guide to the Biological Activity of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexane ring is a foundational scaffold in medicinal chemistry, prized for its conformational stability and the spatial orientation it imparts to functional groups. This three-dimensional arrangement is critical for molecular recognition and interaction with biological targets. Within this class of compounds, derivatives of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid are emerging as a promising area of investigation. Their structural similarity to tranexamic acid, a well-known antifibrinolytic agent, hints at a broad spectrum of potential biological activities. This technical guide provides a comprehensive overview of the known biological activities of these derivatives and structurally related compounds, with a focus on anticancer and enzyme inhibitory properties. It is designed to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Anticancer Activity of Structurally Related Cyclohexane Derivatives

While comprehensive studies on a broad series of this compound esters and amides with extensive quantitative data are not widely available in the public literature, research on structurally similar cyclohexane-based compounds has demonstrated significant cytotoxic potential against various cancer cell lines. These findings provide a strong rationale for the exploration of this compound derivatives as potential anticancer agents.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of various cyclohexane derivatives, highlighting their potency against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDStructureCell LineIC50 (µM)Reference
Tranexamic Acid trans-4-(aminomethyl)cyclohexanecarboxylic acidMultiple Cancer Cell LinesVaries[1][2]
URB597 cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl esterN/A4.6 nM (FAAH inhibition)[3]
Compound 8e N-methyl-4-(4-(4-phenylthiazol-2-ylamino)phenoxy)picolinamideA549, H460, HT293.6, 1.7, 3.0[4][5]
Compound 5 3-((2-chloro-6-fluorobenzylidene)amino)-6-chloro-2-phenylquinazolin-4(3H)-oneRD14.65[6]
Compound 6 3-((benzo[d][7][8]dioxol-5-ylmethylene)amino)-6-chloro-2-phenylquinazolin-4(3H)-oneMDA-MB-23110.62[6]
Compound 7 3-((4-bromo-2-hydroxybenzylidene)amino)-6-chloro-2-phenylquinazolin-4(3H)-oneMDA-MB-2318.79[6]

Note: The table includes data from structurally related cyclohexane derivatives to infer the potential of the core topic compound. Direct quantitative data for a series of this compound derivatives was not found in the reviewed literature.

Enzyme Inhibitory Activity

Derivatives of cyclohexane carboxylic acids have been investigated as inhibitors of various enzymes, a therapeutic strategy for a multitude of diseases. The structural features of the cyclohexane scaffold allow for precise positioning of pharmacophores to interact with enzyme active sites.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids. Inhibition of FAAH is a promising therapeutic approach for pain, anxiety, and other neurological disorders. A notable example is URB597, a potent FAAH inhibitor with a cyclohexane carbamic acid moiety, demonstrating an IC50 of 4.6 nM[3]. This highlights the potential of cyclohexane derivatives to be potent enzyme inhibitors.

Potential for Other Enzyme Targets

The structural similarity of this compound to tranexamic acid, a known inhibitor of plasminogen activation, suggests that its derivatives could also target proteases involved in fibrinolysis and tumor metastasis[7][8][9]. Further research is warranted to explore the inhibitory activity of these compounds against a panel of relevant enzymes.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Test compounds

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow for Cytotoxicity Screening

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining the cytotoxic activity of compounds using the MTT assay.

Signaling Pathways and Mechanisms of Action

The anticancer activity of tranexamic acid, a structural analog, is thought to be mediated through its inhibition of plasminogen activation[7][8][9]. Plasmin, a serine protease, is involved in the degradation of the extracellular matrix, a process that is crucial for tumor invasion and metastasis. By inhibiting plasmin formation, tranexamic acid can potentially suppress these malignant processes. Furthermore, recent studies suggest that tranexamic acid may also exert its anticancer effects by inhibiting the uptake of lysine and arginine by cancer cells, thereby disrupting protein synthesis and other vital cellular processes[1][2].

Proposed Anticancer Mechanism of Tranexamic Acid Analogs

G Potential Anticancer Mechanisms cluster_0 Inhibition of Plasminogen Activation cluster_1 Nutrient Transport Inhibition A Tranexamic Acid Analog B Plasminogen A->B Inhibits C Plasmin B->C Activation D Extracellular Matrix Degradation C->D Promotes E Tumor Invasion & Metastasis D->E Leads to F Tranexamic Acid Analog G Amino Acid Transporters F->G Inhibits H Lysine/Arginine Uptake G->H Mediates I Protein Synthesis H->I Essential for J Cancer Cell Proliferation I->J Drives

Caption: Proposed signaling pathways for the anticancer activity of tranexamic acid analogs.

Conclusion and Future Directions

The available evidence strongly suggests that derivatives of this compound represent a promising class of compounds for the development of novel therapeutics. The demonstrated anticancer and enzyme inhibitory activities of structurally related cyclohexane derivatives provide a solid foundation for further investigation. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of esters and amides of this compound. Such studies will be crucial for establishing structure-activity relationships and identifying lead compounds with potent and selective biological activities. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate these research endeavors and accelerate the translation of these promising compounds into clinical candidates.

References

Navigating the Safety Profile of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and handling of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid, a key building block in pharmaceutical synthesis and material science. Adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes available data on the substance's properties, hazards, and handling procedures to foster a culture of safety and awareness.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a substance is critical for its safe handling and storage. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₄O₃[1][2]
Molecular Weight 158.19 g/mol [1]
CAS Number 66185-74-8[2][3]
Appearance White to light yellow powder or crystal[4]
Melting Point 141 °C
Boiling Point 316.6 ± 15.0 °C (Predicted)
Solubility Soluble in Methanol
Storage Temperature Room Temperature, sealed in a dry environment

Section 2: Hazard Identification and Classification

This compound is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are associated with skin and eye contact.

Hazard ClassGHS ClassificationHazard StatementSignal WordPictogram
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize the risk of exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedures involving this compound. The following diagram outlines a general workflow for PPE selection.

PPE_Selection Start Assess Task Handling Handling Solid or Solutions Start->Handling Risk Risk of Splash or Dust Generation? Handling->Risk LowRisk Low Risk Risk->LowRisk No HighRisk High Risk Risk->HighRisk Yes Gloves Nitrile Gloves LowRisk->Gloves LabCoat Lab Coat LowRisk->LabCoat Goggles Safety Goggles LowRisk->Goggles HighRisk->Gloves HighRisk->LabCoat HighRisk->Goggles FaceShield Face Shield HighRisk->FaceShield Respirator Dust Respirator HighRisk->Respirator End Proceed with Task Gloves->End LabCoat->End Goggles->End FaceShield->End Respirator->End

Caption: Personal Protective Equipment (PPE) selection workflow.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling powders or creating solutions, to minimize inhalation exposure.

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures
  • Avoid contact with skin and eyes.[5]

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Ensure good ventilation of the work station.[5]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.[6]

  • Store away from incompatible materials such as strong oxidizing agents.

Section 4: Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Accidental Release Measures

The following diagram illustrates the general procedure for handling a spill of this compound.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Manageable LargeSpill Large Spill Assess->LargeSpill Not Manageable PPE Don Appropriate PPE SmallSpill->PPE ContactEHS Contact Environmental Health & Safety LargeSpill->ContactEHS Contain Contain Spill with Inert Material PPE->Contain Collect Collect Powder/Absorbed Material Contain->Collect Dispose Place in a Sealed Container for Disposal Collect->Dispose Clean Clean Spill Area with Soap and Water Dispose->Clean End Decontaminate & Restock Clean->End

Caption: General spill response procedure.

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide and carbon dioxide.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Experimental Protocols for Hazard Assessment

The GHS classification of this compound as a skin and eye irritant is based on standardized experimental protocols. The following are summaries of the methodologies typically employed.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Test Substance Application: A small area of the animal's back is clipped free of fur. 0.5 grams of the solid test substance, moistened with a small amount of an appropriate vehicle (e.g., water or saline) to form a paste, is applied to the skin under a gauze patch.

  • Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

  • Observation: After 4 hours, the patch is removed, and the skin is gently cleansed. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored using a standardized system (e.g., the Draize scale). The mean scores for erythema and edema are calculated for each animal.

  • Classification: The substance is classified as a skin irritant if the mean score for erythema or edema is at or above a certain threshold (typically ≥ 2.3 and ≤ 4.0 for erythema and edema).

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To assess the potential of a substance to cause damage to the eye.

Methodology:

  • Animal Model: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Test Substance Instillation: A single dose of the test substance (typically 0.1 g of a solid) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as an untreated control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days if the effects are not reversible within 72 hours.

  • Scoring: The cornea, iris, and conjunctiva are evaluated and scored based on a standardized system for opacity, inflammation, redness, and chemosis (swelling).

  • Classification: The substance is classified as an eye irritant based on the severity and reversibility of the observed ocular lesions.

Section 7: Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.

Section 8: Logical Relationships in Hazard Management

The following diagram illustrates the logical flow of information and actions in managing the hazards associated with this compound.

Hazard_Management Substance This compound ID Hazard Identification (Skin & Eye Irritant) Substance->ID RiskAssessment Risk Assessment ID->RiskAssessment Controls Implementation of Controls RiskAssessment->Controls PPE Personal Protective Equipment Controls->PPE EngControls Engineering Controls (Fume Hood, Eyewash) Controls->EngControls AdminControls Administrative Controls (SOPs, Training) Controls->AdminControls Procedures Safe Work Procedures PPE->Procedures EngControls->Procedures AdminControls->Procedures Handling Handling & Storage Procedures->Handling Emergency Emergency Response Procedures->Emergency FirstAid First Aid Emergency->FirstAid Spill Spill Cleanup Emergency->Spill

Caption: Logical flow of hazard management.

This guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel for each specific use of this chemical. Always refer to the most current Safety Data Sheet (SDS) for detailed information.

References

An In-depth Technical Guide to the Physical Properties of Solid trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the solid form of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid. The information is compiled from various scientific sources and is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a bifunctional organic molecule containing both a carboxylic acid and a primary alcohol functional group attached to a cyclohexane ring in a trans configuration. This structure imparts a degree of rigidity and specific stereochemistry that can be of interest in medicinal chemistry and materials science. Understanding its physical properties is crucial for its application in drug design, synthesis of derivatives, and formulation of stable dosage forms.

Physicochemical Properties

The following tables summarize the available quantitative data for the physical properties of solid this compound.

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₄O₃[1][2]
Molecular Weight 158.19 g/mol [1]
Appearance White to light yellow to light orange powder/crystal
Physical Form Solid[2]

Table 2: Thermal and Acid-Base Properties

PropertyValueSource
Melting Point 141 °C
Boiling Point (Predicted) 316.6 ± 15.0 °C
Density (Predicted) 1.152 ± 0.06 g/cm³
pKa (Predicted) 4.83 ± 0.10

Table 3: Solubility Data

SolventSolubilitySource
Methanol Soluble
Water Predicted to be solubleInferred from structure and related compounds[3][4]
Dimethyl Sulfoxide (DMSO) Predicted to be solubleInferred from related compounds[5][6]
Ethanol Predicted to be slightly to sparingly solubleInferred from related compounds[3][7]
Acetone Predicted to be slightly solubleInferred from related compounds[3]

Crystal Structure

As of the latest literature review, a definitive, publicly available crystal structure for this compound has not been identified. X-ray crystallography would be the definitive method to determine the precise solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The absence of this data is a notable gap in the full physical characterization of this compound.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry Solid Sample B Pack into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat at a Controlled Rate C->D E Observe Melting D->E F Record Melting Range (Onset and Completion) E->F

Workflow for Melting Point Determination.
Solubility Assessment

Determining the solubility of a compound in various solvents is critical for its purification, formulation, and in vitro/in vivo testing.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, DMSO).

  • Sample Preparation: A known mass of the solid (e.g., 1 mg) is placed into a vial.

  • Titration: The solvent is added in small, measured increments (e.g., 100 µL) at a constant temperature (e.g., 25 °C).

  • Mixing: After each addition, the mixture is vigorously agitated (e.g., vortexing, sonication) for a set period to ensure equilibrium is reached.

  • Observation: The point at which the solid completely dissolves is noted. The solubility is then calculated and expressed in terms of mg/mL or mol/L. For sparingly soluble compounds, analytical techniques such as HPLC or UV-Vis spectroscopy may be required to quantify the amount of dissolved solute in a saturated solution.

Solubility_Assessment cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis A Weigh Solid Sample C Add Solvent Incrementally A->C B Select Solvent B->C D Agitate to Equilibrate C->D E Observe for Dissolution D->E E->C If not dissolved F Calculate Solubility (e.g., mg/mL) E->F

Workflow for Solubility Assessment.
pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

  • Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

pKa_Determination A Dissolve Weighed Sample in Solvent B Titrate with Standardized Base A->B C Record pH after Each Addition B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Half-Equivalence Point D->E F pKa = pH at Half-Equivalence Point E->F

Workflow for pKa Determination via Potentiometric Titration.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA measures changes in the mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the solid (typically 5-10 mg) is placed into a TGA pan (e.g., alumina or platinum).

  • Instrumentation: The pan is placed in a thermogravimetric analyzer.

  • Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Collection: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum mass loss, and the percentage of residual mass.

TGA_Analysis A Weigh Sample into TGA Pan B Place in TGA Instrument A->B C Heat at a Constant Rate under Controlled Atmosphere B->C D Record Mass vs. Temperature C->D E Analyze TGA Curve for Decomposition Temperatures D->E

Workflow for Thermogravimetric Analysis (TGA).

Conclusion

This technical guide has summarized the currently available data on the physical properties of solid this compound. While key parameters such as melting point and predicted pKa are documented, there is a clear need for further experimental characterization, particularly in the areas of quantitative solubility in a broader range of pharmaceutically relevant solvents and a definitive crystal structure determination. The provided experimental protocols offer a framework for obtaining this critical data, which will be invaluable for the continued development and application of this compound in scientific research and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid, a valuable intermediate in the pharmaceutical industry. The primary method detailed is the catalytic hydrogenation of p-hydroxybenzoic acid, followed by isomerization and purification. Alternative synthetic routes are also discussed.

Primary Synthesis Route: Catalytic Hydrogenation of p-Hydroxybenzoic Acid

This is a robust and scalable method for the production of this compound, starting from the readily available and cost-effective p-hydroxybenzoic acid.[1] The process involves two key chemical transformations: the hydrogenation of the aromatic ring and the subsequent isomerization of the resulting cis/trans mixture to favor the desired trans isomer.

Experimental Workflow

G start Start: p-Hydroxybenzoic Acid hydrogenation Step 1: Catalytic Hydrogenation (Ru/C or Pd/C, H2, Water) 80-150°C, 1-3 MPa start->hydrogenation mixture Product: Mixture of cis- and trans- 4-Hydroxycyclohexanecarboxylic Acid hydrogenation->mixture isomerization Step 2: Isomerization (Sodium Alkoxide, Alcohol) Reflux mixture->isomerization crude_product Crude Product: Enriched trans- 4-Hydroxycyclohexanecarboxylic Acid isomerization->crude_product purification Step 3: Purification (Recrystallization from Ethyl Acetate/Petroleum Ether) crude_product->purification final_product Final Product: Pure trans-4- (Hydroxymethyl)cyclohexanecarboxylic Acid purification->final_product

Caption: Workflow for the synthesis of the target compound.

Chemical Reaction Pathway

G cluster_0 Catalytic Hydrogenation cluster_1 Isomerization p-Hydroxybenzoic Acid p-Hydroxybenzoic Acid cis/trans-4-Hydroxycyclohexanecarboxylic Acid cis/trans-4-Hydroxycyclohexanecarboxylic Acid p-Hydroxybenzoic Acid->cis/trans-4-Hydroxycyclohexanecarboxylic Acid H2, Ru/C Water, 80-150°C trans-4-Hydroxycyclohexanecarboxylic Acid trans-4-Hydroxycyclohexanecarboxylic Acid cis/trans-4-Hydroxycyclohexanecarboxylic Acid->trans-4-Hydroxycyclohexanecarboxylic Acid Sodium Alkoxide Alcohol, Reflux G 4-Oxocyclohexanecarboxylic Acid 4-Oxocyclohexanecarboxylic Acid trans-4-Hydroxycyclohexanecarboxylic Acid trans-4-Hydroxycyclohexanecarboxylic Acid 4-Oxocyclohexanecarboxylic Acid->trans-4-Hydroxycyclohexanecarboxylic Acid Reducing Agent (e.g., NaBH4) G Dimethyl trans-1,4-Cyclohexanedicarboxylate Dimethyl trans-1,4-Cyclohexanedicarboxylate This compound Methyl Ester This compound Methyl Ester Dimethyl trans-1,4-Cyclohexanedicarboxylate->this compound Methyl Ester Selective Reducing Agent (e.g., LiAlH4) This compound This compound This compound Methyl Ester->this compound Hydrolysis

References

Application Notes and Protocols for the Synthesis of Polymers from trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid (T-HMCCA) in the synthesis of polyesters and as a building block for dendrimers, with a focus on applications relevant to drug development. Detailed experimental protocols, data interpretation, and visualizations are included to guide researchers in utilizing this versatile cycloaliphatic monomer.

Introduction

This compound is a bifunctional cycloaliphatic monomer containing both a carboxylic acid and a primary hydroxyl group. This unique structure allows for its use in the synthesis of various polymers, most notably polyesters through self-condensation or copolymerization. The incorporation of the cyclohexane ring into the polymer backbone is expected to impart enhanced thermal stability, mechanical strength, and hydrolytic resistance compared to linear aliphatic counterparts.

One of the key potential applications for polymers derived from T-HMCCA is in the field of drug delivery. This is supported by its documented use as an intermediate in the synthesis of poly(amidoamine) (PAMAM) dendrimers, which are well-known nanocarriers for therapeutic agents.[1] While direct evidence for the use of polyesters derived solely from T-HMCCA in drug delivery is limited in publicly available literature, the inherent properties of cycloaliphatic polyesters suggest their potential as biodegradable and biocompatible materials for controlled release applications.[2][3][4]

Polymer Synthesis via Melt Polycondensation

Melt polycondensation is a common and scalable method for the synthesis of polyesters from hydroxy acids like T-HMCCA. The reaction proceeds through the esterification of the carboxylic acid and hydroxyl groups at elevated temperatures, with the removal of water as a byproduct to drive the polymerization to high molecular weights.

Experimental Protocol: Melt Polycondensation of T-HMCCA

Materials:

  • This compound (T-HMCCA)

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂), Antimony(III) oxide (Sb₂O₃), or Titanium(IV) butoxide (Ti(OBu)₄)

  • Stabilizer (optional): Phosphorous acid or other antioxidants

  • High-purity nitrogen gas

  • High-vacuum source (<1 Torr)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation condenser, and a vacuum port

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: The glass reactor is charged with a known quantity of T-HMCCA.

  • Catalyst Addition: The catalyst (e.g., 200-500 ppm relative to the monomer) is added to the reactor.

  • Inerting the System: The reactor is sealed and purged with high-purity nitrogen for at least 30 minutes to remove any oxygen. A slow, continuous nitrogen flow is maintained during the initial stages of the reaction.

  • First Stage (Esterification): The reaction mixture is heated to a temperature of 180-200°C under a nitrogen atmosphere with continuous stirring. This stage facilitates the initial esterification and the formation of oligomers. Water, the condensation byproduct, is collected in the distillation receiver. This stage is typically continued for 2-4 hours or until the theoretical amount of water is collected.

  • Second Stage (Polycondensation): The temperature is gradually increased to 220-250°C. Once the desired temperature is reached, a vacuum is slowly applied to the system, with the pressure being gradually reduced to below 1 Torr. This high vacuum is crucial for removing the remaining water and driving the polymerization to achieve a high molecular weight polymer.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in the viscosity of the molten polymer, which can be inferred from the torque on the mechanical stirrer.

  • Termination and Recovery: The reaction is considered complete when the desired viscosity is achieved. The reactor is then cooled under a nitrogen atmosphere. The resulting polyester can be extruded from the reactor or dissolved in a suitable solvent for further purification or characterization.

Melt_Polycondensation_Workflow cluster_setup Reactor Setup cluster_reaction Polymerization cluster_product Product Handling charge Charge Reactor (T-HMCCA, Catalyst) purge Purge with N₂ charge->purge esterification Esterification (180-200°C, N₂) Collect H₂O purge->esterification polycondensation Polycondensation (220-250°C, Vacuum) Remove H₂O esterification->polycondensation cool Cool under N₂ polycondensation->cool recover Recover Polymer cool->recover Drug_Delivery_Pathway cluster_monomer Monomer cluster_intermediate Intermediate Synthesis cluster_dendrimer Dendrimer Synthesis cluster_application Application THMCCA trans-4-(Hydroxymethyl) cyclohexanecarboxylic acid Modification Chemical Modification (e.g., Tosylation) THMCCA->Modification PAMAM PAMAM Dendrimer Synthesis Modification->PAMAM DrugDelivery Drug Delivery (Encapsulation/Conjugation) PAMAM->DrugDelivery

References

Application of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid as a Molecular Linker in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a versatile bifunctional molecule increasingly utilized as a rigid and stable molecular linker in the design and synthesis of complex therapeutic agents. Its defined stereochemistry and the presence of two distinct functional groups—a primary alcohol and a carboxylic acid—at opposite ends of a cyclohexane ring make it an attractive scaffold for connecting different molecular entities with precise spatial orientation. This attribute is particularly valuable in the development of innovative drug modalities such as Proteolysis Targeting Chimeras (PROTACs), where the distance and geometry between the target protein-binding ligand and the E3 ligase-recruiting ligand are critical for efficacy. This document provides detailed application notes and protocols for the use of this compound as a molecular linker, with a primary focus on its application in PROTACs.

Physicochemical Properties

The this compound linker imparts unique physicochemical properties to the resulting conjugate molecules. The rigid cyclohexane core helps to maintain a defined distance and conformation between the linked moieties, which can be crucial for optimal biological activity.[1]

PropertyValueReference
Molecular FormulaC₈H₁₄O₃[2]
Molecular Weight158.19 g/mol [2]
Physical FormSolid[3]
StorageSealed in dry, room temperature[3]

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand plays a critical role in the formation of a stable and productive ternary complex. The rigid nature of the trans-4-(hydroxymethyl)cyclohexyl moiety can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC molecule.

Case Study: LRRK2 Degrader XL01126

A prominent example of a PROTAC utilizing a trans-cyclohexyl linker is XL01126, a potent and selective degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[4][5][6][7][8] The linker in XL01126 incorporates a trans-cyclohexyl moiety, contributing to its high efficacy.

The following table summarizes the degradation performance of XL01126 in various cell lines. The data highlights the potency (DC₅₀), maximal degradation (Dₘₐₓ), and degradation half-life (T₁/₂) of this PROTAC.[4][7][9]

Cell LineLRRK2 GenotypeDC₅₀ (4h)Dₘₐₓ (4h)Degradation T₁/₂ (at 300 nM)
Mouse Embryonic Fibroblasts (MEFs)Wild-Type (WT)32 nM82%1.2 h
Mouse Embryonic Fibroblasts (MEFs)G2019S Mutant14 nM90%0.6 h
Mouse Embryonic Fibroblasts (MEFs)R1441C Mutant15 nMN/AN/A
Bone Marrow-Derived Macrophages (BMDMs)N/A55 nMN/AN/A
Human Peripheral Blood Mononuclear Cells (PBMCs)Human72 nM (4h), 17 nM (24h)N/A2.4 h

N/A: Data not available in the cited sources.

Comparison with the non-degrading cis-isomer of XL01126, where the stereochemistry of the VHL ligand is inverted, showed no degradation of LRRK2, underscoring the critical role of the linker's stereochemistry and the overall 3D structure of the PROTAC in its activity.[4][6]

Experimental Protocols

The following protocols provide a general framework for the derivatization of this compound and its incorporation into a PROTAC synthesis, based on methodologies for similar chemical transformations.

Protocol 1: Derivatization of this compound for Bioconjugation

To be incorporated into a larger molecule like a PROTAC, the hydroxyl and carboxylic acid functional groups of the linker need to be appropriately protected or activated for subsequent coupling reactions. A common strategy involves converting the hydroxyl group into a more reactive leaving group for subsequent nucleophilic substitution, for instance, with an azide for "click chemistry" applications.

Derivatization_Workflow Start trans-4-(Hydroxymethyl) cyclohexanecarboxylic Acid Step1 Protection of Carboxylic Acid (e.g., Esterification) Start->Step1 Step2 Activation of Hydroxyl Group (e.g., Tosylation) Step1->Step2 Step3 Nucleophilic Substitution (e.g., Azidation) Step2->Step3 Final Derivatized Linker for PROTAC Synthesis Step3->Final

Caption: Workflow for derivatizing the linker for subsequent conjugation.

Materials:

  • This compound

  • Thionyl chloride or an acid catalyst (for esterification)

  • Methanol or other suitable alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Esterification of the Carboxylic Acid:

    • Suspend this compound in an excess of methanol.

    • Slowly add thionyl chloride or a catalytic amount of a strong acid (e.g., H₂SO₄) at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure and purify the resulting methyl ester.

  • Activation of the Hydroxyl Group (Tosylation):

    • Dissolve the methyl ester from the previous step in DCM and cool to 0 °C.

    • Add pyridine or triethylamine, followed by the slow addition of p-toluenesulfonyl chloride.

    • Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.

    • Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylated intermediate.

  • Azide Formation:

    • Dissolve the tosylated intermediate in DMF.

    • Add sodium azide and heat the reaction mixture (e.g., to 60-80 °C) for several hours.

    • Monitor the reaction by TLC. Once complete, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the azido-linker by column chromatography.

The resulting azido-functionalized linker can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry") for conjugation to a terminal alkyne on a target-binding or E3 ligase-binding molecule.

Protocol 2: General Synthesis of a PROTAC using the Derivatized Linker

This protocol outlines a general approach for the final assembly of a PROTAC using the derivatized linker from Protocol 1. This example assumes a "click chemistry" approach.

Materials:

  • Azido-functionalized trans-4-(hydroxymethyl)cyclohexyl linker (from Protocol 1)

  • Alkyne-functionalized target-binding ligand

  • E3 ligase ligand with a suitable functional group for amide coupling

  • Copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate, or a pre-formed Cu(I) complex)

  • HATU or other peptide coupling agent

  • DIPEA or other non-nucleophilic base

  • Solvents (e.g., DMF, DCM)

  • HPLC for purification

Procedure:

  • Click Reaction:

    • Dissolve the azido-linker and the alkyne-functionalized target-binding ligand in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

    • Add the copper catalyst system (e.g., CuSO₄ and sodium ascorbate).

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the resulting triazole-containing intermediate by HPLC.

  • Saponification of the Methyl Ester:

    • Dissolve the purified intermediate in a mixture of THF/MeOH/H₂O.

    • Add LiOH and stir at room temperature until the ester is fully hydrolyzed (monitor by LC-MS).

    • Neutralize the reaction with dilute acid and extract the product.

  • Amide Coupling to E3 Ligase Ligand:

    • Dissolve the carboxylic acid from the previous step, the E3 ligase ligand (with a free amine), HATU, and DIPEA in DMF.

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the final PROTAC molecule by preparative HPLC.

Protocol 3: Western Blot for Measuring Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein after treatment with a PROTAC.

Materials:

  • Cell line of interest

  • PROTAC of interest (e.g., XL01126)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-LRRK2)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the washing steps.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

    • Re-probe the membrane with the loading control antibody.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control to determine the percentage of protein degradation relative to the vehicle control.

Application in Antibody-Drug Conjugates (ADCs)

While less documented than its use in PROTACs, the rigid trans-4-(hydroxymethyl)cyclohexyl scaffold has potential as a linker in Antibody-Drug Conjugates (ADCs). In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen. The stability of the linker in systemic circulation and its ability to release the payload at the tumor site are critical for ADC efficacy and safety.[1][9][10]

The rigidity of the cycloalkyl linker could offer advantages in maintaining a specific distance between the antibody and the payload, potentially influencing the ADC's pharmacokinetic properties and therapeutic window. However, specific examples of ADCs in clinical or preclinical development that utilize this particular linker are not prominently featured in the reviewed literature. The general protocols for ADC synthesis, often involving the conjugation of a linker-payload moiety to the antibody via reactions with surface-exposed lysine or cysteine residues, could be adapted for a derivatized trans-4-(hydroxymethyl)cyclohexyl linker.

Conclusion

This compound is a valuable molecular linker, particularly in the burgeoning field of targeted protein degradation with PROTACs. Its rigid stereochemistry provides a means to control the spatial arrangement of the conjugated moieties, which has been shown to be a critical factor for potent biological activity, as exemplified by the LRRK2 degrader XL01126. The provided protocols offer a foundational guide for the chemical manipulation of this linker and its incorporation into complex drug molecules. While its application in ADCs is conceptually promising, further research is needed to fully explore its potential in that domain.

References

Experimental protocols for utilizing trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid. This versatile bifunctional molecule serves as a crucial building block and linker in various bioconjugation and drug development applications, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other targeted therapeutics.

Physicochemical Properties

This compound is a valuable reagent due to its defined stereochemistry and the orthogonal reactivity of its carboxylic acid and hydroxymethyl functional groups. These properties allow for selective chemical modifications, making it an ideal component for constructing complex molecular architectures.

PropertyValueReference(s)
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 141-145 °C[2]
Solubility Soluble in methanol and DMSO[2]
CAS Number 66185-74-8

Application 1: As a Rigid Linker in PROTAC Synthesis

The rigid cyclohexane core of this compound is advantageous in the design of PROTACs. Compared to flexible alkyl or PEG linkers, the cyclohexane moiety can help to pre-organize the PROTAC molecule, potentially leading to more favorable ternary complex formation between the target protein and the E3 ligase, which can enhance degradation efficacy.[2][3]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. The PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][5][6]

PROTAC_Signaling_Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with Cyclohexane Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase E1, E2 enzymes Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.
Experimental Protocol: Synthesis of a PROTAC Intermediate

This protocol describes the synthesis of a PROTAC intermediate where a von Hippel-Lindau (VHL) E3 ligase ligand is coupled to this compound via an amide bond. The remaining hydroxymethyl group can then be further modified to attach a ligand for the protein of interest.

Materials:

  • This compound

  • VHL ligand with a free amine group (e.g., (S,R,S)-AHPC-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.), EDC (1.2 eq.), and NHS (1.2 eq.) in anhydrous DMF. Stir the solution at room temperature for 1 hour to form the NHS-activated ester.

  • Amide Coupling: To the solution from step 1, add the VHL ligand (1.1 eq.) and DIPEA (2.0 eq.). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the desired VHL ligand-linker intermediate.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application 2: As a Linker in Antibody-Drug Conjugate (ADC) Synthesis

This compound can be derivatized to create linkers for ADCs. For instance, it can be a precursor to the widely used SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, which connects the antibody to the cytotoxic payload via a stable thioether bond. The cyclohexane moiety provides a rigid spacer between the antibody and the drug.[7]

Experimental Workflow: ADC Synthesis

The general workflow for synthesizing an ADC involves the activation of the linker, conjugation to the payload, and finally, conjugation to the antibody.

ADC_Synthesis_Workflow cluster_0 Linker-Payload Synthesis cluster_1 Antibody Conjugation Linker_Precursor trans-4-(Hydroxymethyl)- cyclohexanecarboxylic Acid Activated_Linker Activated Linker (e.g., SMCC) Linker_Precursor->Activated_Linker Derivatization Linker_Payload Linker-Payload Conjugate Activated_Linker->Linker_Payload Coupling Payload Cytotoxic Payload (e.g., MMAE) Payload->Linker_Payload ADC Antibody-Drug Conjugate (ADC) Linker_Payload->ADC Conjugation to reduced Cys residues Antibody Monoclonal Antibody (mAb) Antibody->ADC

General workflow for ADC synthesis.
Experimental Protocol: Preparation of an Activated Linker and Conjugation to a Payload

This protocol outlines the synthesis of an activated linker from this compound and its subsequent conjugation to a payload containing a primary amine, such as Monomethyl Auristatin E (MMAE).

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Monomethyl Auristatin E (MMAE) or other amine-containing payload

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of NHS-activated ester: In a round-bottom flask, dissolve this compound (1.0 eq.) and NHS (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq.) portion-wise and stir the reaction at 0 °C for 30 minutes, then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Isolation of Activated Ester: Filter off the DCU precipitate and wash it with DCM. Concentrate the filtrate under reduced pressure to obtain the crude NHS-activated ester, which can be used in the next step without further purification.

  • Conjugation to Payload: Dissolve the crude NHS-activated ester (1.0 eq.) and MMAE (1.0 eq.) in anhydrous DMF. Add TEA (1.2 eq.) and stir the reaction at room temperature overnight.

  • Purification: Purify the linker-payload conjugate by preparative reverse-phase HPLC to obtain the final product.

  • Characterization: Confirm the identity and purity of the linker-payload conjugate by LC-MS and NMR spectroscopy.

Application 3: In the Synthesis of VLA-4 Antagonists

Derivatives of this compound are integral components of small molecule antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion and inflammatory responses. The cyclohexane ring often serves as a central scaffold to which other pharmacophoric elements are attached.[3][8]

Signaling Pathway: VLA-4 Antagonism

VLA-4, expressed on leukocytes, mediates their adhesion to vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, a critical step in the migration of inflammatory cells to tissues. VLA-4 antagonists block this interaction, thereby inhibiting the inflammatory cascade.[9]

VLA4_Antagonism Leukocyte Leukocyte VLA4 VLA-4 VCAM1 VCAM-1 VLA4->VCAM1 Binding Endothelial_Cell Endothelial Cell Adhesion Cell Adhesion & Inflammatory Cell Migration VCAM1->Adhesion VLA4_Antagonist VLA-4 Antagonist (containing cyclohexane moiety) VLA4_Antagonist->VLA4 Blocks Binding

Mechanism of VLA-4 antagonism.
Experimental Protocol: Esterification to Synthesize a VLA-4 Antagonist Precursor

This protocol describes the esterification of the hydroxyl group of a trans-4-(hydroxymethyl)cyclohexanecarboxylate derivative with a carboxylic acid-containing fragment, a common step in the synthesis of VLA-4 antagonists.

Materials:

  • Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate

  • Carboxylic acid-containing fragment for VLA-4 antagonist

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous citric acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid fragment (1.0 eq.), methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Coupling Reaction: Cool the solution to 0 °C and add DCC (1.1 eq.). Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Filter off the DCU precipitate. Wash the filtrate sequentially with saturated aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity. The methyl ester can then be hydrolyzed to the carboxylic acid in a subsequent step if required for the final VLA-4 antagonist.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions and biological activities involving derivatives of this compound.

ApplicationCompound/Linker TypeMetricValueReference(s)
VLA-4 Antagonism trans-4-substituted cyclohexanecarboxylic acid derivativeIC₅₀2.8 nM[3]
ADC Stability SMCC (cyclohexane-based) linkerDAR loss in mouse plasma (7 days)~40%[2]
ADC Stability SMCC linkerIn vivo clearance in miceSlightly faster than non-maleimide control[2]
PROTAC Efficacy Cyclohexane-containing linker vs. alkyl linkerDC₅₀ (illustrative)Generally lower (more potent)[3]
PROTAC Efficacy Cyclohexane-containing linker vs. alkyl linkerDₘₐₓ (illustrative)Often higher[3]

References

Application Notes and Protocols for the Preparation of Janus Kinase (JAK) Inhibitors Using trans-4-Amino-1-cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways, making them a key target for therapeutic intervention in a range of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. The JAK-STAT signaling pathway is a primary route through which extracellular signals from cytokines and growth factors are transduced to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, and differentiation. The development of small molecule inhibitors of JAKs has led to significant advancements in the treatment of these conditions.

This document provides detailed application notes and protocols for the preparation of JAK inhibitors utilizing a key building block: trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives. This scaffold has been successfully incorporated into clinically approved JAK inhibitors, such as Oclacitinib, and offers a versatile platform for the development of novel inhibitors with desired potency and selectivity.

JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated upon the binding of a cytokine to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate gene transcription.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Association STAT STAT Receptor->STAT Recruitment pJAK pJAK JAK->pJAK Autophosphorylation pSTAT pSTAT STAT->pSTAT pJAK->Receptor pJAK->STAT Phosphorylation pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Oclacitinib) Inhibitor->pJAK Inhibition Gene Gene Transcription DNA->Gene Regulation

Figure 1: JAK-STAT Signaling Pathway and Point of Inhibition.

Quantitative Data: In Vitro Kinase Inhibition Profile of Oclacitinib

Oclacitinib is a selective JAK inhibitor that demonstrates varying inhibitory activity against the different members of the JAK family. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This data is crucial for understanding the selectivity profile of the inhibitor and predicting its biological effects.

CompoundTargetIC50 (nM)Reference
OclacitinibJAK110[1][2][3][4]
JAK218[1][4][5]
JAK399[1][4][5]
TYK284[4][5]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the key intermediate, trans-4-(tert-butoxycarbonylamino)-1-cyclohexanecarboxylic acid, its coupling to a pyrimidine scaffold to form a JAK inhibitor, and in vitro assays to determine its inhibitory activity.

Experimental Workflow

The overall workflow for the preparation and evaluation of JAK inhibitors using trans-4-amino-1-cyclohexanecarboxylic acid derivatives is depicted below.

Experimental_Workflow start Start: p-Aminobenzoic Acid step1 Step 1: Catalytic Hydrogenation start->step1 intermediate1 Intermediate: cis/trans-4-Aminocyclohexanecarboxylic Acid step1->intermediate1 step2 Step 2: Boc Protection intermediate1->step2 intermediate2 Intermediate: cis/trans-Boc-Protected Acid step2->intermediate2 step3 Step 3: Isomer Separation intermediate2->step3 step4 Step 4: Amide Coupling with Pyrimidine Scaffold step3->step4 intermediate3 Key Intermediate: trans-4-(Boc-amino)-1-cyclohexanecarboxylic Acid intermediate4 Intermediate: Coupled Product step4->intermediate4 step5 Step 5: Deprotection & Final Modification intermediate4->step5 final_product Final Product: JAK Inhibitor (e.g., Oclacitinib) step5->final_product assay1 In Vitro Kinase Assay (IC50 Determination) final_product->assay1 assay2 Cell-Based Assay (Functional Inhibition) final_product->assay2 end End: Characterized JAK Inhibitor assay1->end assay2->end

References

The Pivotal Role of trans-4-Hydroxycyclohexanecarboxylic Acid in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trans-4-Hydroxycyclohexanecarboxylic acid, a bifunctional organic compound, serves as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its rigid cyclohexane core and the trans stereochemistry of its hydroxyl and carboxylic acid groups provide a unique structural scaffold that is instrumental in the development of targeted therapies. This document provides detailed application notes and experimental protocols for the use of this versatile intermediate in pharmaceutical synthesis, with a focus on Janus kinase (JAK) inhibitors and Threonine Tyrosine Kinase (TTK) inhibitors.

Application Notes

trans-4-Hydroxycyclohexanecarboxylic acid and its derivatives are key intermediates in the synthesis of complex molecules for targeted therapies. The trans configuration of the cyclohexane ring is often crucial for the biological activity and selectivity of the final drug product.[1] The hydroxyl and carboxylic acid functionalities serve as convenient handles for a range of chemical transformations, including esterification, amidation, and the formation of ether linkages, allowing for its incorporation into diverse molecular architectures.[2]

A prominent application of a derivative of this molecule, trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, is in the synthesis of Oclacitinib, a Janus kinase (JAK) inhibitor used in veterinary medicine to treat allergic dermatitis. In this synthesis, the cyclohexane ring acts as a central scaffold to correctly position the pharmacophoric elements for optimal interaction with the kinase.

Furthermore, the pyrazole-pyrimidine and benzimidazole scaffolds, found in many TTK and JAK inhibitors respectively, can be coupled with derivatives of trans-4-hydroxycyclohexanecarboxylic acid to produce potent and selective drug candidates.

Experimental Protocols

I. Synthesis of a Key Intermediate for JAK Inhibitors: trans-4-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexanecarboxamide

This protocol describes a key step in the synthesis of Oclacitinib, a JAK inhibitor. The starting material for this specific protocol is a derivative of trans-4-hydroxycyclohexanecarboxylic acid.

Reaction Scheme:

Materials:

  • trans-4-((tert-Butoxycarbonyl)(methyl)amino)cyclohexyl)methanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Methylamine

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mesylation of the alcohol: To a solution of trans-4-((tert-butoxycarbonyl)(methyl)amino)cyclohexyl)methanol in dichloromethane at 0 °C, add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction mixture at 0 °C for 1 hour.

  • Coupling with the pyrimidine core: In a separate flask, suspend sodium hydride in anhydrous DMF. Add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF dropwise at 0 °C. To this mixture, add the previously prepared mesylate solution in DCM. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Boc deprotection and amination: Quench the reaction with water and extract with ethyl acetate. Concentrate the organic layer and dissolve the residue in trifluoroacetic acid to remove the Boc protecting group. After completion of the deprotection, neutralize the mixture and treat with an excess of methylamine solution.

  • Purification: Purify the crude product by column chromatography on silica gel to afford Oclacitinib.

Quantitative Data:

StepReactantsReagents/SolventsTemperatureTimeYield (%)
Mesylation trans-4-((tert-Butoxycarbonyl)(methyl)amino)cyclohexyl)methanol, Methanesulfonyl chlorideTriethylamine, Dichloromethane0 °C1 h~95%
Coupling Mesylate intermediate, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidineSodium hydride, N,N-Dimethylformamide0 °C to RT12 h~70%
Deprotection & Amination Coupled intermediateTrifluoroacetic acid, MethylamineRT4 h~80%
Overall Yield ~53%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

II. General Protocol for Esterification of trans-4-Hydroxycyclohexanecarboxylic Acid

This protocol outlines a general method for the esterification of the carboxylic acid group, a common first step in incorporating this building block into a larger molecule.

Materials:

  • trans-4-Hydroxycyclohexanecarboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Sulfuric acid (catalytic amount)

  • Toluene

Procedure:

  • Suspend trans-4-hydroxycyclohexanecarboxylic acid in a mixture of the desired alcohol and toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by distillation or column chromatography.

Quantitative Data for Fischer Esterification:

Carboxylic AcidAlcoholCatalystSolventTemperatureYield (%)
trans-4-Hydroxycyclohexanecarboxylic acidMethanolSulfuric AcidTolueneReflux85-95%
trans-4-Hydroxycyclohexanecarboxylic acidEthanolSulfuric AcidTolueneReflux80-90%
III. General Protocol for Amidation of trans-4-Hydroxycyclohexanecarboxylic Acid

This protocol provides a general method for the formation of an amide bond from the carboxylic acid group.

Materials:

  • trans-4-Hydroxycyclohexanecarboxylic acid

  • Amine (e.g., benzylamine, piperidine)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve trans-4-hydroxycyclohexanecarboxylic acid in DMF.

  • Add DIPEA, followed by the amine and HBTU.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Quantitative Data for HBTU-mediated Amidation:

Carboxylic AcidAmineCoupling ReagentBaseSolventYield (%)
trans-4-Hydroxycyclohexanecarboxylic acidBenzylamineHBTUDIPEADMF80-90%
trans-4-Hydroxycyclohexanecarboxylic acidPiperidineHBTUDIPEADMF75-85%

Signaling Pathways and Logical Relationships

JAK1 Signaling Pathway and Inhibition

The Janus kinase (JAK) family of enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation and immune responses. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes. JAK1 inhibitors, such as Oclacitinib, act by blocking the ATP-binding site of JAK1, thereby preventing the phosphorylation of STATs and interrupting the downstream signaling cascade.

JAK1_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inflammation Inflammation Gene->Inflammation Leads to JAK1_Inhibitor JAK1 Inhibitor (e.g., Oclacitinib) JAK1_Inhibitor->JAK1 Inhibits

Caption: JAK1 signaling pathway and its inhibition.

TTK Signaling Pathway and Inhibition in Cancer

Threonine Tyrosine Kinase (TTK), also known as Mps1, is a crucial regulator of the spindle assembly checkpoint (SAC), a safety mechanism that ensures accurate chromosome segregation during mitosis. In many cancer cells, TTK is overexpressed, and its inhibition represents a promising therapeutic strategy. TTK inhibitors disrupt the SAC, leading to premature entry into anaphase, chromosome missegregation, and ultimately, mitotic catastrophe and cell death in cancer cells. TTK inhibition can also lead to the formation of micronuclei, which can activate the cGAS-STING pathway, promoting an anti-tumor immune response.

TTK_Inhibition Mitosis Mitosis SAC Spindle Assembly Checkpoint (SAC) Mitosis->SAC Activates TTK TTK (Mps1) SAC->TTK Requires Chromosome Correct Chromosome Segregation TTK->Chromosome SAC_Inhibition SAC Inactivation Cell_Division Normal Cell Division Chromosome->Cell_Division TTK_Inhibitor TTK Inhibitor (e.g., CFI-402257) TTK_Inhibitor->TTK Inhibits Missegregation Chromosome Missegregation SAC_Inhibition->Missegregation Mitotic_Catastrophe Mitotic Catastrophe Missegregation->Mitotic_Catastrophe Micronuclei Micronuclei Formation Missegregation->Micronuclei Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis STING cGAS-STING Pathway Activation Micronuclei->STING Immune_Response Anti-tumor Immune Response STING->Immune_Response Synthetic_Workflow Start trans-4-Hydroxycyclohexanecarboxylic Acid Derivative Protection Protection of Functional Groups Start->Protection Modification Modification of Hydroxyl/Carboxyl Group Protection->Modification Coupling Coupling with Heterocyclic Core Modification->Coupling Deprotection Deprotection Coupling->Deprotection Final_Modification Final Modification Deprotection->Final_Modification API Active Pharmaceutical Ingredient (API) Final_Modification->API

References

Applications of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a versatile bifunctional monomer that holds significant promise in the field of materials science. Its unique structure, featuring a rigid cyclohexane ring with both a carboxylic acid and a hydroxymethyl group in a trans configuration, allows for its incorporation into a variety of polymeric and supramolecular structures. This combination of a reactive acid and alcohol on a stable cycloaliphatic core imparts desirable properties to the resulting materials, including enhanced thermal stability, mechanical strength, and tailored biodegradability.

These application notes provide an overview of the potential uses of this compound in the synthesis of polyesters, polyamides, and metal-organic frameworks (MOFs). Detailed experimental protocols, quantitative data on material properties, and visual representations of synthetic workflows are presented to guide researchers in exploring the potential of this valuable building block. While direct literature on the use of this specific monomer is emerging, the provided protocols are based on established synthetic routes for structurally analogous compounds, offering a solid foundation for further research and development.

Synthesis of High-Performance Polyesters

The bifunctional nature of this compound makes it an ideal candidate for the synthesis of polyesters through polycondensation reactions. The rigid cyclohexane backbone can contribute to a higher glass transition temperature (Tg) and improved thermal stability compared to fully aliphatic polyesters.

Application Note:

Polyesters derived from this compound are expected to exhibit a good balance of thermal and mechanical properties. The cycloaliphatic structure can enhance the rigidity of the polymer chain, leading to materials with high tensile strength and modulus. These properties make them suitable for applications requiring durable and heat-resistant plastics. Furthermore, the ester linkages offer the potential for biodegradability, which can be tuned by copolymerization with other monomers.

Experimental Protocol: Melt Polycondensation for Polyester Synthesis

This protocol describes a two-stage melt polycondensation method for synthesizing a polyester from this compound and a diol (e.g., 1,4-butanediol).

Materials:

  • This compound

  • 1,4-Butanediol (or other suitable diol)

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • Nitrogen gas (high purity)

  • Methanol

  • Chloroform

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Esterification Stage:

    • Charge the glass reactor with equimolar amounts of this compound and the diol.

    • Add the catalyst (e.g., 200-400 ppm of Titanium(IV) butoxide) and the antioxidant.

    • Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.

    • Heat the reactor to 180-200°C under a slow nitrogen stream while stirring.

    • The esterification reaction will commence, and water will be distilled off. Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-250°C.

    • Slowly reduce the pressure to below 1 mbar over a period of 30-60 minutes to facilitate the removal of excess diol and by-products.

    • Continue the polycondensation under high vacuum and stirring for 3-5 hours. The viscosity of the reaction mixture will increase significantly.

    • The reaction is complete when the desired viscosity is reached (indicated by the stirrer torque).

    • Extrude the molten polymer from the reactor into a water bath to quench it.

    • Granulate the resulting polyester and dry it in a vacuum oven at 80°C for 24 hours.

Characterization:

  • Molecular Weight: Determined by gel permeation chromatography (GPC).

  • Thermal Properties: Analyzed by differential scanning calorimetry (DSC) for glass transition temperature (Tg) and melting temperature (Tm), and thermogravimetric analysis (TGA) for thermal stability.

  • Mechanical Properties: Evaluated by tensile testing of injection-molded or compression-molded specimens.

Quantitative Data:

The following table presents typical properties of polyesters containing a cyclohexane ring, which can serve as a reference for what to expect from polymers derived from this compound.

PropertyPoly(butylene terephthalate) (PBT) - AromaticPoly(1,4-cyclohexylenedimethylene terephthalate) (PCT) - CycloaliphaticExpected Range for Polyesters from this compound
Glass Transition Temperature (Tg) (°C)22 - 43~8560 - 100
Melting Temperature (Tm) (°C)225~290200 - 280
Tensile Strength (MPa)50 - 60~6550 - 70
Tensile Modulus (GPa)2.0 - 2.8~2.42.0 - 3.0
Elongation at Break (%)50 - 300~3030 - 150

Note: The expected properties are estimates and will vary depending on the specific diol used, molecular weight, and processing conditions.

Workflow Diagram:

Polyester_Synthesis cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage A Charge Reactor: - this compound - Diol - Catalyst - Antioxidant B Purge with Nitrogen A->B C Heat to 180-200°C B->C D Water Distillation C->D E Increase Temperature to 220-250°C D->E End of Esterification F Apply High Vacuum (<1 mbar) E->F G Increase in Viscosity F->G H Polymer Extrusion and Quenching G->H I Granulation and Drying H->I J Polyester Granules I->J Final Product

Melt Polycondensation Workflow

Development of Novel Polyamides

Similar to polyesters, this compound can be utilized in the synthesis of polyamides. By reacting with a diamine, the carboxylic acid group forms an amide linkage. The hydroxymethyl group can be used for subsequent cross-linking or further functionalization, or it can be protected during the initial polymerization.

Application Note:

Polyamides incorporating the this compound moiety are anticipated to possess high thermal stability and good mechanical properties due to the rigid cycloaliphatic structure. The presence of the hydroxyl group offers a reactive site for post-polymerization modifications, such as grafting or cross-linking, which can be used to tailor the final properties of the material for specific applications, including high-performance fibers, films, and engineering plastics.

Experimental Protocol: Solution Polycondensation for Polyamide Synthesis

This protocol outlines the synthesis of a polyamide from this compound and a diamine (e.g., hexamethylenediamine) via a phosphorylation reaction.

Materials:

  • This compound

  • Hexamethylenediamine (or other suitable diamine)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Triphenyl phosphite

  • Calcium chloride (anhydrous)

  • Methanol

Procedure:

  • Monomer Solution Preparation:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve equimolar amounts of this compound and the diamine in anhydrous NMP containing 5% (w/v) anhydrous calcium chloride.

  • Polycondensation:

    • To the stirred solution, add an equimolar amount of triphenyl phosphite and pyridine.

    • Heat the reaction mixture to 100-110°C under a nitrogen atmosphere and maintain for 3-4 hours.

    • The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation and Purification:

    • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with hot water and then with methanol to remove any residual salts and solvents.

    • Dry the polyamide in a vacuum oven at 80°C for 24 hours.

Characterization:

  • Inherent Viscosity: Measured to estimate the molecular weight.

  • Thermal Properties: Determined using DSC and TGA.

  • Solubility: Tested in various organic solvents.

Quantitative Data:

The following table provides a comparison of properties for polyamides with and without a cyclohexane ring in their backbone.

PropertyNylon 6,6 (Aliphatic)Polyamide with Cyclohexane Ring (Representative)Expected Range for Polyamides from this compound
Glass Transition Temperature (Tg) (°C)~50150 - 180120 - 160
Melting Temperature (Tm) (°C)~265>300 (often amorphous)250 - 320
Tensile Strength (MPa)75 - 8580 - 10070 - 95
Tensile Modulus (GPa)2.8 - 3.23.0 - 3.52.8 - 3.4

Note: The expected properties are estimates and will depend on the specific diamine used and the final molecular weight of the polymer.

Logical Relationship Diagram:

Polyamide_Properties cluster_properties Enhanced Properties Monomer This compound Structure Rigid Cyclohexane Ring + Hydroxymethyl Group Monomer->Structure Thermal High Thermal Stability (High Tg) Structure->Thermal Mechanical Good Mechanical Strength Structure->Mechanical Functional Potential for Post-Functionalization Structure->Functional Properties Resulting Polyamide Properties Thermal->Properties Mechanical->Properties Functional->Properties

Structure-Property Relationship

Functional Linkers for Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound can act as a linker to coordinate with metal ions or clusters, forming Metal-Organic Frameworks (MOFs). The hydroxymethyl group provides a pendant functional group within the pores of the MOF, which can be used for post-synthetic modification or to influence the adsorption properties of the framework.

Application Note:

The use of this compound as a linker in MOF synthesis can lead to materials with tailored pore environments. The hydroxyl groups pointing into the pores can enhance the affinity for polar molecules, such as water or carbon dioxide, which is beneficial for applications in gas separation and storage. Additionally, these functional groups can serve as sites for grafting other molecules, creating highly specific catalytic or sensing platforms.

Experimental Protocol: Hydrothermal Synthesis of a MOF

This protocol provides a general method for the hydrothermal synthesis of a MOF using this compound as the organic linker and a metal salt (e.g., zinc nitrate).

Materials:

  • This compound

  • Zinc nitrate hexahydrate (or other suitable metal salt)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reactant Solution Preparation:

    • In a glass vial, dissolve this compound and the metal salt in a solvent mixture, typically DMF and deionized water. The molar ratio of linker to metal salt and the solvent composition should be optimized for the desired structure.

  • Hydrothermal Reaction:

    • Transfer the solution to a Teflon-lined autoclave.

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to a specific temperature (e.g., 80-150°C) for a period of 24-72 hours.

    • Allow the autoclave to cool slowly to room temperature.

  • Product Isolation and Activation:

    • Collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.

    • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores, making the framework accessible for gas adsorption or other applications.

Characterization:

  • Crystallinity and Structure: Determined by Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction.

  • Porosity: Analyzed by gas adsorption measurements (e.g., N2 at 77 K).

  • Thermal Stability: Assessed by TGA.

Experimental Workflow Diagram:

MOF_Synthesis A Prepare Reactant Solution: - Linker - Metal Salt - Solvent B Transfer to Autoclave A->B C Hydrothermal Reaction (Heating) B->C D Slow Cooling C->D E Filtration and Washing D->E F Solvent Exchange E->F G Activation (Heating under Vacuum) F->G H Porous MOF Material G->H

Hydrothermal Synthesis of MOFs

Conclusion

This compound is a promising monomer for the development of advanced materials. Its rigid cycloaliphatic structure, combined with its dual functionality, provides a pathway to polyesters and polyamides with enhanced thermal and mechanical properties, as well as to functionalized metal-organic frameworks. The experimental protocols and data presented in these application notes serve as a starting point for researchers to explore the full potential of this versatile building block in creating novel materials for a wide range of applications. Further research is encouraged to fully elucidate the structure-property relationships of materials derived from this specific monomer.

The Versatility of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trans-4-(hydroxymethyl)cyclohexanecarboxylic acid is a bifunctional alicyclic molecule that serves as a highly versatile and valuable building block in modern organic synthesis. Its rigid cyclohexane core, coupled with the presence of both a carboxylic acid and a primary hydroxyl group in a trans-configuration, offers unique stereochemical and reactive properties. This combination makes it an ideal scaffold for the synthesis of a diverse array of molecules, ranging from pharmaceuticals and bioactive compounds to advanced polymers and functional materials.

The distinct functionalities at the 1 and 4 positions of the cyclohexane ring allow for selective chemical transformations. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the hydroxyl group can be oxidized, esterified, or transformed into a leaving group for nucleophilic substitution reactions. This orthogonal reactivity is a key feature that enables its use in multi-step synthetic sequences, providing a robust platform for the introduction of molecular complexity and diversity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its methyl ester derivative are presented below.

PropertyThis compoundMethyl trans-4-(hydroxymethyl)cyclohexanecarboxylate
CAS Number 66185-74-8[1]110928-44-4[2]
Molecular Formula C₈H₁₄O₃[1][3]C₉H₁₆O₃[2][4]
Molecular Weight 158.19 g/mol [3]172.22 g/mol [2][4]
Appearance White to off-white solid[1]Colorless to pale-yellow solid or liquid[2]
Melting Point 145 °CNot available
Boiling Point 308 °C251 °C[4]
Density 1.246 g/cm³1.058 g/cm³[4]
Storage Sealed in dry, room temperature[1]Refrigerator[2]

Key Synthetic Transformations and Protocols

The utility of this compound as a building block is demonstrated through several key chemical transformations. Detailed protocols for these reactions are provided below, offering researchers a practical guide for its application in their synthetic endeavors.

Esterification of the Carboxylic Acid Moiety

Esterification is a fundamental transformation for protecting the carboxylic acid or for synthesizing ester-containing target molecules. The Fischer esterification, using an alcohol in the presence of an acid catalyst, is a common and effective method.

This protocol describes the synthesis of the methyl ester of this compound.

Reaction Scheme:

G reactant1 This compound product Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate reactant1->product Reflux reactant2 Methanol (CH3OH) reactant2->product reagent H2SO4 (cat.) reagent->product byproduct H2O G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Carboxylic Acid Carboxylic Acid Activation Activation Carboxylic Acid->Activation Amine Amine Coupling Coupling Amine->Coupling EDC EDC EDC->Activation HOBt HOBt HOBt->Activation Base (DIPEA) Base (DIPEA) Base (DIPEA)->Coupling Activation->Coupling Work-up Work-up Coupling->Work-up Purification Purification Work-up->Purification Product Product Purification->Product G start This compound intermediate Acid Chloride Intermediate start->intermediate Reaction with SOCl2 reagent SOCl2 product trans-4-(Chloromethyl)cyclohexanecarboxylic Acid intermediate->product Hydrolysis (during workup) G cluster_path1 Carboxylic Acid Chemistry cluster_path2 Hydroxyl Group Chemistry A This compound B Esterification A->B C Amide Coupling A->C D Reduction to Diol A->D E Oxidation to Dicarboxylic Acid A->E F Conversion to Leaving Group (e.g., OTs, Cl) A->F G Diverse Functionalized Molecules B->G C->G D->G E->G F->G

References

Troubleshooting & Optimization

Technical Support Center: Purification of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities largely depend on the synthetic route. For instance, if synthesized via the hydrogenation of p-hydroxybenzoic acid, potential impurities include:

  • cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: The geometric isomer is often the most significant impurity.

  • Unreacted p-hydroxybenzoic acid: Incomplete hydrogenation can leave residual starting material.

  • Catalyst residues: Trace amounts of the hydrogenation catalyst (e.g., Ruthenium on carbon) may be present.

  • Solvent residues: Residual solvents from the reaction and workup.

Q2: Which purification technique is most effective for obtaining high-purity this compound?

A2: Recrystallization is a highly effective method for purifying solid this compound, particularly for removing the cis-isomer and other minor impurities. For challenging separations or when dealing with complex impurity profiles, column chromatography can be employed.

Q3: How can I separate the trans and cis isomers of 4-(Hydroxymethyl)cyclohexanecarboxylic Acid?

A3: Separation of diastereomers like the cis and trans isomers of 4-(Hydroxymethyl)cyclohexanecarboxylic Acid can often be achieved by fractional crystallization. This technique relies on the different solubilities of the isomers in a specific solvent system. A patent suggests that a mixture of petroleum ether and ethyl acetate is effective for the recrystallization of the trans isomer. The differing spatial arrangements of the functional groups in the cis and trans isomers lead to differences in their crystal lattice energies and solvation, which can be exploited for separation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent system is not optimal for discriminating between the trans isomer and impurities.Experiment with different solvent systems. A mixture of ethyl acetate and petroleum ether has been reported to be effective. Varying the ratio of these solvents can fine-tune the solubility and improve separation.
The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow crystal growth is key to achieving high purity.
"Oiling Out" During Recrystallization The melting point of the solute is lower than the boiling point of the solvent, or the compound is significantly impure, causing a melting point depression.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent to increase the solubility, and then allow it to cool slowly. Alternatively, select a solvent with a lower boiling point.
Poor Recovery of the Product Too much solvent was used, keeping a significant portion of the product dissolved in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The compound is more soluble in the chosen solvent than anticipated.Try a different solvent or solvent mixture in which the compound has lower solubility at cold temperatures.
Streaking on TLC During Column Chromatography The carboxylic acid group is interacting strongly with the silica gel.Add a small amount of a polar, acidic modifier (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.
Co-elution of Cis and Trans Isomers The polarity difference between the isomers is insufficient for separation with the chosen mobile phase.Use a less polar solvent system and/or a longer column to improve resolution. Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be effective.

Experimental Protocols

Recrystallization of this compound

This protocol is based on a patented method for the purification of this compound.[1]

Materials:

  • Crude this compound

  • Ethyl acetate

  • Petroleum ether

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid. The suggested ratio of solvent volume (L) to crude product weight (kg) is between 4:1 and 2:1.[1]

  • Once the solid is dissolved, gradually add petroleum ether to the hot solution until it becomes slightly cloudy. The recommended ratio of ethyl acetate to petroleum ether is 1:1.[1]

  • Reheat the mixture gently until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the purified crystals under vacuum.

Column Chromatography of this compound

This is a general protocol for the purification of carboxylic acids by flash column chromatography and should be optimized for specific applications.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for the mobile phase (e.g., hexane, ethyl acetate, acetic acid)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Select the Mobile Phase: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point for a mobile phase is a mixture of hexane and ethyl acetate. To prevent streaking, add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the trans isomer and good separation from impurities.

  • Pack the Column: Prepare a slurry of silica gel in the initial mobile phase (a low polarity mixture of hexane and ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Load the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, use a "dry loading" technique by adsorbing the sample onto a small amount of silica gel and adding this to the top of the column.

  • Elute the Column: Begin elution with the mobile phase, collecting fractions in test tubes.

  • Monitor the Elution: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Purity Enhancement by Recrystallization

Purification Step Starting Material Purity (trans-isomer content) Expected Purity After Recrystallization (trans-isomer content) Reference
Isomerization and RecrystallizationMixture of cis and trans isomers> 90%[1]

Visualizations

experimental_workflow crude Crude Product (cis/trans mixture) recrystallization Recrystallization (Ethyl Acetate/Petroleum Ether) crude->recrystallization filtration Filtration & Drying recrystallization->filtration pure_product Purified trans-Isomer (>90% purity) filtration->pure_product mother_liquor Mother Liquor (enriched in cis-isomer) filtration->mother_liquor

Caption: Recrystallization workflow for purification.

troubleshooting_logic start Low Purity after Recrystallization check_cooling Was cooling slow? start->check_cooling check_solvent Is solvent system optimal? check_cooling->check_solvent Yes slow_cooling Action: Cool slowly to RT, then ice bath check_cooling->slow_cooling No vary_solvent Action: Vary solvent ratio (e.g., Ethyl Acetate/Petroleum Ether) check_solvent->vary_solvent No column_chrom Consider Column Chromatography check_solvent->column_chrom Yes

Caption: Troubleshooting logic for low purity.

References

Addressing solubility issues of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. This structure allows for hydrogen bonding, making it soluble in polar solvents. While specific quantitative data is limited, it is known to be soluble in methanol and DMSO.[1] Its solubility in aqueous solutions is expected to be pH-dependent, increasing in basic conditions due to the deprotonation of the carboxylic acid group.

Q2: I am having trouble dissolving this compound in water. What should I do?

A2: The aqueous solubility of carboxylic acids can be limited, especially at neutral or acidic pH. To improve solubility in water, consider the following:

  • pH Adjustment: Increase the pH of the solution by adding a base (e.g., sodium hydroxide). This will deprotonate the carboxylic acid group to a more soluble carboxylate salt.

  • Heating: Gently heating the solution can increase the rate of dissolution and the overall solubility.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.

Q3: What organic solvents are recommended for dissolving this compound?

A3: Based on its chemical structure and available information, polar organic solvents are the most suitable. These include:

  • Methanol[1]

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)[1]

  • Dimethylformamide (DMF)

For non-polar or less polar organic solvents, solubility is expected to be significantly lower.

Q4: How does temperature affect the solubility of this compound?

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Compound precipitates out of solution upon standing or temperature change.
  • Possible Cause: The initial solution was supersaturated, or the temperature has decreased, reducing the solubility.

  • Troubleshooting Steps:

    • Re-dissolve: Gently warm the solution while stirring or sonicating to re-dissolve the precipitate.

    • Solvent Composition: Consider adding a co-solvent to increase the solubilizing capacity of your system. For aqueous solutions, adding a small percentage of a water-miscible organic solvent like ethanol or DMSO can help.

    • Check Concentration: Ensure the concentration of your solution is below the saturation point at the intended storage or experimental temperature.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: Poor solubility or precipitation of the compound in the assay medium can lead to variable effective concentrations.

  • Troubleshooting Steps:

    • Pre-dissolve in Organic Solvent: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.

    • Solubility in Assay Media: Determine the kinetic solubility in your specific assay buffer to ensure you are working within the soluble range.

    • Use of Surfactants: In some cases, a small amount of a biocompatible surfactant (e.g., Tween 80) can help maintain solubility in aqueous media.

Issue 3: Difficulty in achieving the desired concentration for formulation.
  • Possible Cause: The intrinsic solubility of the compound in the chosen solvent system is too low for the target concentration.

  • Troubleshooting Steps:

    • Co-solvent Systems: Employ a mixture of solvents. For example, a combination of DMSO, PEG300, and Tween 80 in saline is a common formulation strategy for in vivo studies.[3]

    • pH Optimization: For aqueous-based formulations, adjust the pH to maximize solubility.

    • Salt Formation: If applicable to your experimental design, consider converting the carboxylic acid to a more soluble salt form.

Data Presentation

Due to the limited availability of quantitative solubility data for this compound, the following tables provide data for structurally similar compounds to offer an estimation of its solubility behavior.

Table 1: Solubility of Structurally Similar Compounds in Various Solvents

SolventCyclohexanecarboxylic Acid4-Hydroxybenzoic AcidTranexamic Acid
Water2.01 g/L (15 °C)5 g/L (25 °C)[4]Freely soluble[5]
EthanolMiscible387.5 g/L (67 °C)[2]Very slightly soluble[5]
Acetone18 wt% (40 °C)Soluble[6]Practically insoluble[5]
DMSO-~5 g/L[1]Sparingly soluble[7]
Chloroform-Slightly soluble[6]-

Table 2: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₄O₃[8]
Molecular Weight158.19 g/mol [8]
Melting Point141 °C[9]
pKa~4.83 (Predicted)[9]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound in an aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

    • Seal the vial and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

    • Filter the sample through a 0.22 µm filter to remove any remaining undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling & Analysis start Add excess compound to solvent agitate Agitate at constant temperature (24-48h) start->agitate settle Allow suspension to settle agitate->settle filter Filter supernatant (0.22 µm filter) settle->filter analyze Analyze concentration (e.g., HPLC) filter->analyze end end analyze->end Calculate Solubility

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

troubleshooting_workflow Troubleshooting Low Solubility cluster_aqueous Aqueous Solvents cluster_organic Organic Solvents start Compound has low solubility in desired solvent ph_adjust Adjust pH start->ph_adjust Is the solvent aqueous? change_solvent Switch to a more polar solvent (e.g., Methanol, DMSO) start->change_solvent Is the solvent organic? co_solvent_aq Add water-miscible co-solvent (e.g., Ethanol, DMSO) ph_adjust->co_solvent_aq heat_sonicate_aq Apply heat or sonication co_solvent_aq->heat_sonicate_aq success Proceed with experiment heat_sonicate_aq->success Solubility Improved co_solvent_org Use a co-solvent system change_solvent->co_solvent_org heat_sonicate_org Apply heat or sonication co_solvent_org->heat_sonicate_org heat_sonicate_org->success Solubility Improved

Caption: A logical workflow for troubleshooting solubility issues of the compound.

References

Technical Support Center: Optimization of Reaction Conditions for trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My hydrogenation of p-hydroxybenzoic acid is showing low conversion or is incomplete. What are the possible causes and solutions?

A: Low conversion in the hydrogenation step can be attributed to several factors:

  • Catalyst Activity: The catalyst (e.g., Ruthenium on carbon, Palladium on carbon) may be deactivated or of low quality.

    • Solution: Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. Consider increasing the catalyst loading. A common catalyst is 5% Ruthenium on carbon.

  • Insufficient Hydrogen Pressure: The pressure in the reactor may be too low for the reaction to proceed efficiently.

    • Solution: Ensure the reactor is properly sealed and pressurized. Typical hydrogen pressures for this reaction range from 1-3 MPa.[1]

  • Low Reaction Temperature: The temperature may not be high enough to achieve a reasonable reaction rate.

    • Solution: Increase the temperature within the recommended range of 80-150°C.[1]

  • Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen.

    • Solution: Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture.

Q2: The yield of the desired trans-isomer is low after the initial hydrogenation. How can I increase the proportion of the trans-isomer?

A: The hydrogenation of p-hydroxybenzoic acid typically yields a mixture of cis- and trans-isomers. To increase the proportion of the trans-isomer, an isomerization step is necessary.

  • Isomerization Reaction: The mixture of isomers can be heated in the presence of a base to equilibrate to a mixture enriched in the more thermodynamically stable trans-isomer.

    • Solution: After the initial hydrogenation, treat the resulting mixture of 4-hydroxycyclohexanecarboxylic acid with a sodium alkoxide (e.g., sodium methoxide, sodium ethoxide, sodium tert-butoxide) in an alcoholic solvent (e.g., methanol, ethanol, propanol).[1] This will drive the equilibrium towards the desired trans product.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A: Purification of this compound can be challenging due to the presence of the cis-isomer and other byproducts.

  • Recrystallization: This is a common and effective method for purifying the final product.

    • Solution: A mixed solvent system of ethyl acetate and petroleum ether is recommended for recrystallization.[1] The ratio of the solvents can be optimized to achieve the best purity and yield. A suggested starting ratio of the volume of the mixed solvent (L) to the mass of the crude product (kg) is between 4:1 and 2:1.[1]

  • Solvent Washing: For related compounds, washing with a solvent that selectively dissolves impurities has been shown to be effective.

    • Solution: Consider washing the crude product with a cyclic ether, which can selectively dissolve impurities like 4-methylcyclohexanecarboxylic acid.[2]

Q4: What are the key safety precautions I should take during this synthesis?

A: The synthesis involves handling hazardous materials and performing reactions under pressure.

  • Hydrogenation: The use of hydrogen gas under pressure requires a properly rated and maintained high-pressure reactor. Ensure the system is leak-proof and operated in a well-ventilated area.

  • Catalysts: Hydrogenation catalysts can be pyrophoric, especially after use. Handle them with care, preferably under a wet or inert atmosphere.

  • Reagents: Sodium alkoxides are corrosive and moisture-sensitive. Handle them in a dry, inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The product, this compound, is known to cause skin and serious eye irritation.[3]

Data Presentation

Table 1: Recommended Reaction Conditions for Hydrogenation of p-Hydroxybenzoic Acid [1]

ParameterRecommended RangeNotes
Catalyst Ruthenium on Carbon (Ru/C), Palladium on Carbon (Pd/C)5% Ru/C is a common choice.
Solvent Water---
Temperature 80 - 150 °CHigher temperatures may favor faster reaction rates.
Pressure 1 - 3 MPaEnsure the reactor is rated for the chosen pressure.

Table 2: Recommended Reaction Conditions for Isomerization of 4-Hydroxycyclohexanecarboxylic Acid Mixture [1]

ParameterRecommended ReagentsNotes
Base Sodium Methoxide, Sodium Ethoxide, Sodium Propoxide, Sodium tert-ButoxideActs as the catalyst for isomerization.
Solvent Methanol, Ethanol, Propanol, n-Butanol, tert-ButanolThe choice of alcohol may depend on the alkoxide used.

Table 3: Recommended Conditions for Purification by Recrystallization [1]

ParameterRecommended SystemNotes
Solvent System Ethyl Acetate / Petroleum EtherThe ratio should be optimized for best results.
Solvent to Crude Product Ratio (Volume:Mass) 2:1 to 4:1A starting point for optimization.

Experimental Protocols

1. Synthesis of cis- and trans-4-Hydroxycyclohexanecarboxylic Acid via Hydrogenation [1]

  • Charge a high-pressure reactor with p-hydroxybenzoic acid, water, and the hydrogenation catalyst (e.g., 5% Ru/C).

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure (1-3 MPa).

  • Heat the reaction mixture to the target temperature (80-150°C) with vigorous stirring.

  • Maintain the temperature and pressure for the required reaction time, monitoring hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

2. Isomerization to Enrich trans-4-Hydroxycyclohexanecarboxylic Acid [1]

  • To the aqueous solution containing the mixture of isomers, add an appropriate alcoholic solvent (e.g., methanol).

  • Add a catalytic amount of a sodium alkoxide (e.g., sodium methoxide).

  • Heat the mixture to reflux and stir for a sufficient time to allow the isomerization to reach equilibrium, favoring the trans-isomer.

  • Cool the reaction mixture and neutralize the base with an acid.

  • Remove the solvent under reduced pressure to obtain the crude product.

3. Purification by Recrystallization [1]

  • Dissolve the crude trans-4-hydroxycyclohexanecarboxylic acid in a minimal amount of a hot ethyl acetate/petroleum ether mixed solvent.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the crystalline product.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_isomerization Isomerization cluster_purification Purification start p-Hydroxybenzoic Acid hydrogenation Hydrogenation (Ru/C or Pd/C, H2, 80-150°C, 1-3 MPa) start->hydrogenation mixture Cis/Trans Mixture of 4-Hydroxycyclohexanecarboxylic Acid hydrogenation->mixture isomerization_step Isomerization (Sodium Alkoxide, Alcohol) mixture->isomerization_step enriched_mixture Trans-Enriched Mixture isomerization_step->enriched_mixture recrystallization Recrystallization (Ethyl Acetate/Petroleum Ether) enriched_mixture->recrystallization final_product Pure this compound recrystallization->final_product troubleshooting_guide cluster_hydrogenation Hydrogenation Step cluster_isomerization Isomerization Step cluster_purification Purification Step start Low Yield or Purity Issue low_conversion Low Conversion? start->low_conversion Check at Hydrogenation check_catalyst Check Catalyst Activity Increase Loading low_conversion->check_catalyst Yes check_pressure Increase H2 Pressure (1-3 MPa) low_conversion->check_pressure Yes check_temp Increase Temperature (80-150°C) low_conversion->check_temp Yes low_trans_ratio Low trans-Isomer Ratio? low_conversion->low_trans_ratio No check_base Ensure Sufficient Sodium Alkoxide low_trans_ratio->check_base Yes check_time Increase Reaction Time low_trans_ratio->check_time Yes impure_product Product Impure? low_trans_ratio->impure_product No optimize_recrystallization Optimize Recrystallization Solvent Ratio impure_product->optimize_recrystallization Yes solvent_wash Consider Alternative Solvent Wash impure_product->solvent_wash Yes

References

Identification of common impurities in trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The most prevalent impurities depend on the synthetic route. A common pathway involves the hydrogenation of a terephthalate precursor followed by selective reduction. Key impurities include:

  • cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: This is the most common process-related impurity, arising from the non-stereospecific nature of the catalytic hydrogenation of the aromatic ring.

  • Unreacted Starting Materials: Residual amounts of starting materials like dimethyl terephthalate or dimethyl 1,4-cyclohexanedicarboxylate may be present.

  • Over-reduction Products: 1,4-Cyclohexanedimethanol (both cis and trans isomers) can form if the reduction of the ester group is not sufficiently selective.

  • Partially Reduced Intermediates: If starting from a diester, intermediates such as methyl 4-(hydroxymethyl)cyclohexanecarboxylate might be observed.

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., methanol, ethanol, tetrahydrofuran) can be present in the final product.

Q2: My final product has a low melting point and appears as a waxy solid rather than a crisp powder. What could be the cause?

A2: A depressed and broad melting point is a strong indicator of impurities. The most likely culprit is a higher-than-expected concentration of the cis-isomer. The cis and trans isomers can form a eutectic mixture, leading to a lower melting point. Over-reduction to 1,4-cyclohexanedimethanol can also contribute to this issue.

Q3: How can I determine the ratio of cis to trans isomers in my product?

A3: Several analytical techniques can be employed to quantify the isomeric ratio:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying the cis and trans isomers. A reversed-phase C18 column with a UV detector is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique typically requires derivatization of the carboxylic acid and alcohol functional groups (e.g., silylation or esterification) to increase volatility. GC-MS provides excellent separation and structural confirmation.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons. Quantitative NMR (qNMR) can be used for accurate ratio determination.

Troubleshooting Guide

Problem Potential Cause Recommended Action
High levels of cis-isomer impurity Incomplete isomerization or non-selective hydrogenation catalyst.Optimize hydrogenation conditions (catalyst type, temperature, pressure). Consider an isomerization step if the initial product is a cis/trans mixture.
Presence of 1,4-Cyclohexanedimethanol Over-reduction of the carboxylic acid or ester functionality.Use a milder or more selective reducing agent. Carefully control the stoichiometry of the reducing agent and the reaction temperature. Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent; consider alternatives if over-reduction is an issue.[3][4][5][6]
Unreacted starting material detected Incomplete reaction.Increase reaction time, temperature, or catalyst loading. Ensure efficient mixing.
Poor yield after purification Loss of product during crystallization or chromatography.Optimize the purification solvent system. Recrystallization may need to be performed multiple times to achieve high purity, which can impact yield.

Impurity Profile Summary

The following table summarizes common impurities and typical analytical detection methods.

Impurity Name Structure Typical Method of Detection Notes
cis-4-(Hydroxymethyl)cyclohexanecarboxylic AcidIsomer of the target compoundHPLC, GC-MS (after derivatization), NMRMost common process-related impurity.
1,4-Cyclohexanedimethanol (cis and trans)Over-reduced productGC-MS, HPLCResults from excessive reduction.
Dimethyl 1,4-cyclohexanedicarboxylateUnreacted intermediateGC-MS, HPLCIndicates incomplete reduction/hydrolysis.
Residual Solventse.g., Methanol, THFGC-MS (Headspace)Common in any chemical synthesis.

Experimental Protocols

Protocol 1: HPLC Analysis of cis/trans Isomer Ratio

This protocol outlines a general method for the separation of cis and trans isomers of 4-(Hydroxymethyl)cyclohexanecarboxylic Acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% phosphoric acid (e.g., 20:80 v/v). The exact ratio may require optimization.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase.

  • Procedure:

    • Inject a standard of the pure trans-isomer to determine its retention time.

    • Inject the sample solution.

    • The cis-isomer is generally more polar and will have a different retention time.

    • Calculate the percentage of each isomer based on the peak area.

Protocol 2: GC-MS Analysis with Derivatization

This method is suitable for identifying and quantifying the target compound and related volatile impurities.

  • Derivatization (Silylation):

    • To a vial containing ~1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial and heat at 60-70°C for 30 minutes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Procedure: Inject 1 µL of the derivatized sample into the GC-MS. Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with standards.

Visualizations

Synthesis_Pathway DMT Dimethyl Terephthalate DMCD Dimethyl 1,4-Cyclohexanedicarboxylate (cis/trans mixture) DMT->DMCD H₂ / Catalyst (e.g., Pd/C) Product This compound DMCD->Product Selective Reduction/ Hydrolysis

Caption: A typical synthetic pathway for this compound.

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Formation Pathways DMCD_trans trans-DMCD Product trans-Product DMCD_trans->Product Desired Reaction Over_reduction Over-reduction Product (Diol) DMCD_trans->Over_reduction Side Reaction DMCD_cis cis-DMCD Impurity_cis cis-Isomer Impurity DMCD_cis->Impurity_cis Parallel Reaction

Caption: Formation pathways for common process-related impurities.

Analytical_Workflow Sample Crude Product Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Analysis Sample->NMR Derivatization Derivatization Sample->Derivatization Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis GCMS GC-MS Analysis GCMS->Data_Analysis NMR->Data_Analysis Derivatization->GCMS

Caption: A general analytical workflow for impurity identification and quantification.

References

Long-term storage and stability of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry place, away from direct sunlight.[1] It is recommended to store the compound in airtight containers to protect it from moisture, as compounds with hydroxyl and carboxylic acid groups can be hygroscopic.[2][3] For extended long-term storage, maintaining the compound at -20°C is advisable.

Q2: What is the typical shelf-life or re-test period for this compound?

A2: The shelf-life of fine chemicals can vary based on storage conditions and chemical structure.[1] While a specific shelf-life for this compound is not definitively established without dedicated long-term stability studies, a conservative re-test period of 24 to 60 months is often applied to stable solid organic compounds when stored under recommended conditions.[4] It is best practice to re-analyze the material if it has been stored for an extended period to ensure it meets the required specifications for your experiment.

Q3: Is this compound sensitive to freeze-thaw cycles?

A3: While specific data on this compound is limited, repeated freeze-thaw cycles can potentially affect the stability of some organic molecules, although this is more commonly a concern for complex biomolecules.[5][6][7] For solid materials, the primary concern with temperature cycling is the potential for moisture condensation inside the container upon warming. It is crucial to allow the container to equilibrate to room temperature before opening to prevent water absorption.

Q4: What are the potential degradation pathways for this molecule?

A4: Given its chemical structure, the primary potential degradation pathways include:

  • Esterification: In the presence of acidic catalysts and alcohols (even residual solvent), intermolecular esterification can occur, leading to the formation of dimers or oligomers.

  • Oxidation: The primary alcohol group could be susceptible to oxidation to an aldehyde or further to a dicarboxylic acid, especially in the presence of oxidizing agents or under harsh conditions.

  • Dehydration: Although less likely under typical storage conditions, at elevated temperatures, intramolecular or intermolecular dehydration could occur.

Q2: How can I assess the purity and stability of my sample of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity and detect degradation products. Such a method should be capable of separating the parent compound from any potential impurities and degradants. Key characteristics to monitor include the appearance of new peaks or a decrease in the peak area of the main compound.

Troubleshooting Guides

Issue 1: The compound has formed clumps or appears wet.

  • Cause: The compound is likely hygroscopic and has absorbed moisture from the atmosphere. This can happen if the container is not sealed properly or if it was opened while still cold.

  • Solution:

    • Handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier.[8]

    • Always allow the container to warm to ambient temperature before opening to prevent condensation.

    • For critical applications, the material can be dried under vacuum. However, be cautious with heating as it might induce degradation.

    • Store the compound in a desiccator over a suitable drying agent.[8]

Issue 2: Inconsistent results in experiments.

  • Cause: This could be due to impurities in the starting material or degradation of the compound. Potential impurities could arise from the synthesis process or develop during storage.

  • Solution:

    • Verify the purity of the compound using an appropriate analytical method like HPLC or NMR before use.

    • If the compound has been stored for a long time, consider re-purification by recrystallization if necessary.

    • Ensure the compound is not exposed to incompatible materials. As a carboxylic acid, it will react with bases. The hydroxyl group can react with strong acids or bases and oxidizing agents.

Issue 3: Appearance of unexpected peaks in HPLC analysis during an experiment.

  • Cause: The experimental conditions might be causing the degradation of this compound.

  • Solution:

    • Review your experimental conditions. Avoid high temperatures, strong acidic or basic conditions, and the presence of strong oxidizing agents unless required by the reaction.

    • If acidic conditions are necessary, be aware of the potential for esterification, especially if alcohols are present as solvents or reactants.

    • Run a control experiment with the compound under the same conditions but without other reactants to see if it degrades on its own.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Room Temperature (for short-term) or -20°C (for long-term)Minimizes degradation kinetics.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) is ideal, but a well-sealed container in dry air is generally sufficient.Protects against oxidation and moisture.
Light Store in the dark (e.g., in an amber vial or in a cabinet).Prevents potential photodegradation.
Container Tightly sealed, non-reactive material (e.g., glass).Prevents contamination and moisture ingress.

Table 2: Illustrative Forced Degradation Study Conditions

This table provides a general framework for a forced degradation study based on ICH guidelines. The conditions should be optimized for this compound to achieve 5-20% degradation.

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursPotential for intermolecular esterification.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursFormation of the carboxylate salt.
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursOxidation of the primary alcohol.
Thermal Degradation 80°C for 48-72 hoursDehydration or other thermal decomposition.
Photostability Exposure to light source providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.Photolytic degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method to assess the stability of this compound.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution: Begin with a gradient of 5% B to 95% B over 20 minutes to elute a wide range of potential degradation products.

  • Detection: UV detection at a wavelength where the compound and potential chromophoric degradants absorb (e.g., 210 nm).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (see Table 2) to assess the method's ability to separate the parent peak from any degradation products.

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve optimal separation (resolution > 2) between the parent peak and all degradation product peaks.

Protocol 2: Long-Term Stability Study Setup

This protocol describes how to set up a long-term stability study.

  • Sample Preparation: Aliquot a sufficient amount of a single, well-characterized batch of this compound into multiple vials.

  • Storage Conditions: Place the vials in stability chambers under the desired long-term storage conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Analysis: At each time point, remove a vial and analyze the contents using the validated stability-indicating HPLC method.

  • Data Evaluation: Monitor for any changes in purity, appearance, and the formation of degradation products over time.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_stability Long-Term Stability Study start Obtain High-Purity This compound aliquot Aliquot into Vials start->aliquot acid Acidic Hydrolysis aliquot->acid Stress Samples base Basic Hydrolysis aliquot->base Stress Samples oxidation Oxidation aliquot->oxidation Stress Samples thermal Thermal Stress aliquot->thermal Stress Samples photo Photostability aliquot->photo Stress Samples storage Store at Defined Conditions (T, RH) aliquot->storage Set up Long-Term Study hplc Stability-Indicating HPLC Method acid->hplc Analyze for Degradation base->hplc Analyze for Degradation oxidation->hplc Analyze for Degradation thermal->hplc Analyze for Degradation photo->hplc Analyze for Degradation characterization Characterize Degradants (e.g., LC-MS) hplc->characterization If Degradants Found pull Pull Samples at Time Points storage->pull analyze Analyze via Validated HPLC Method pull->analyze analyze->pull Continue Study

Caption: Experimental workflow for stability assessment.

degradation_pathways cluster_ester Esterification cluster_oxidation Oxidation parent This compound ester Polyester/Dimer parent->ester Acid catalyst, Alcohol aldehyde 4-Formylcyclohexanecarboxylic Acid parent->aldehyde Mild Oxidant dicarboxylic Cyclohexane-1,4-dicarboxylic Acid aldehyde->dicarboxylic Strong Oxidant

Caption: Potential degradation pathways.

troubleshooting_logic start Experiment Yields Unexpected Results check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure re_purify Re-purify or Obtain New Batch is_pure->re_purify No check_conditions Review Experimental Conditions (T, pH, Reagents) is_pure->check_conditions Yes re_purify->start is_harsh Are Conditions Harsh? check_conditions->is_harsh modify_conditions Modify Conditions (e.g., lower temp, protect groups) is_harsh->modify_conditions Yes run_control Run Control Experiment (Compound in solvent only) is_harsh->run_control No modify_conditions->start degrades_alone Does it Degrade? run_control->degrades_alone problem_solved Problem Likely Solved degrades_alone->problem_solved No incompatibility Incompatibility with Reagents/Solvent degrades_alone->incompatibility Yes

References

Proper handling and disposal procedures for trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and disposal of this compound, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

This compound is classified with the following hazards:

  • Harmful if swallowed (H302).[1][2]

  • Causes skin irritation (H315).[1][3][4]

  • Causes serious eye irritation (H319).[1][3][4]

  • Harmful if inhaled (H332).[1]

  • May cause respiratory irritation (H335).[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

Appropriate PPE should always be worn to minimize exposure. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[4][5]

  • Body Protection: A standard laboratory coat.[5]

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if dust is generated.[1][5]

Q3: What are the proper storage conditions for this compound?

For long-term stability, the compound in its solid (powder) form should be stored under the following conditions:

  • Keep the container tightly sealed in a dry, cool, and well-ventilated area.[1][4][6]

  • Recommended long-term storage temperature is often -20°C.[1][7] For shorter periods, storage at room temperature is also acceptable.[8]

  • Solutions in solvents should be stored at -80°C for up to one year.[7]

Q4: What are the recommended first-aid measures in case of exposure?

In the event of accidental exposure, follow these first-aid guidelines:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. If irritation persists, seek medical attention.[1][4][6]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice. Contaminated clothing should be removed and washed before reuse.[4][6][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or if they feel unwell, call a poison center or doctor.[6][9]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][5]

Troubleshooting Guide

Issue: The compound is difficult to dissolve.

  • Solution 1: Verify the appropriate solvent. This compound is soluble in Dimethyl Sulfoxide (DMSO) and methanol.[7][8][10]

  • Solution 2: Use sonication. For DMSO, sonication is recommended to aid dissolution, with concentrations up to 28 mg/mL (194.22 mM) being achievable.[7]

  • Solution 3: Prepare solutions fresh. It is recommended that working solutions be prepared and used immediately to avoid stability issues.[7]

Issue: Precipitation is observed in a previously prepared stock solution.

  • Cause: The solution may have been stored at a temperature that is too low, causing the solute to fall out of solution, or the solvent may have evaporated over time, increasing the concentration beyond its solubility limit.

  • Solution: Gently warm the solution and use sonication to try and redissolve the precipitate. If the issue persists, the solution may need to be remade. To prevent this, ensure containers are sealed tightly and stored at the recommended temperatures.[7]

Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₃ or C₈H₁₄O₃[1][3]
Molecular Weight 144.17 g/mol or 158.19 g/mol [1][3]
Appearance White to light yellow powder or crystal[4][8][11]
Melting Point 141 - 145°C[4][8]
Solubility in DMSO 28 mg/mL (with sonication)[7]
Powder Storage Temp. Room Temperature or -20°C (long term)[1]
In-Solvent Storage -80°C (up to 1 year)[7]

Experimental Protocol

Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol details the steps to prepare a stock solution, a common procedure in many research applications.

  • Preparation: Conduct all work in a chemical fume hood. Ensure all required PPE (gloves, lab coat, safety goggles) is worn.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 14.42 mg of this compound (using MW 144.17 g/mol ) into the tube.

  • Solubilization: Add 1 mL of high-purity DMSO to the tube.

  • Mixing: Vortex the tube briefly and then place it in a sonicator bath. Sonicate until the solid is completely dissolved. A clear solution should be obtained.[7][10]

  • Storage: If not for immediate use, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored tightly sealed at -80°C.[7]

Handling and Disposal Workflow

The following diagrams illustrate the recommended workflows for handling and disposal.

G cluster_handling Handling Workflow Start Start Experiment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Weigh Weigh Solid Compound (in Fume Hood or Ventilated Area) PPE->Weigh Dissolve Dissolve in Appropriate Solvent (Use Sonication if Needed) Weigh->Dissolve Use Use in Experiment Dissolve->Use Store Store Remaining Material (Solid or Solution) Properly Use->Store End End Store->End

Caption: General workflow for handling the compound.

G cluster_disposal Disposal Decision Workflow Start Waste Generated Check Is Waste Acidic? Start->Check Neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH 6.0 - 8.0 Check->Neutralize Yes Collect Collect in a Labeled Hazardous Waste Container Check->Collect No (Already Neutral) Neutralize->Collect Contact Contact Environmental Health & Safety (EHS) for Pickup Collect->Contact End Disposal Complete Contact->End

Caption: Decision workflow for proper chemical disposal.

Disposal Procedure:

Chemical waste disposal must adhere to local, state, and federal regulations. Under no circumstances should this compound be disposed of down the sanitary sewer without proper treatment and authorization.[5]

  • Neutralization: As a carboxylic acid, the waste should be neutralized. Slowly add a weak base like sodium bicarbonate solution to the acidic waste while stirring in a fume hood.[5]

  • pH Monitoring: Periodically check the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.[5]

  • Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label must include the chemical name and concentration.[5][12]

  • Pickup: Store the waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.[5][12]

Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and follow all protocols established by your institution's EHS department.

References

Methods to avoid cis-isomer formation during trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid, with a focus on minimizing the formation of the undesired cis-isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most prevalent and efficient starting material is p-hydroxybenzoic acid. The synthesis typically begins with the hydrogenation of this aromatic precursor.[1]

Q2: Why is the formation of the cis-isomer a common issue in this synthesis?

A2: The initial hydrogenation of p-hydroxybenzoic acid to 4-hydroxycyclohexanecarboxylic acid almost invariably produces a mixture of both cis and trans isomers.[1] The stereochemical outcome of the hydrogenation is often not highly selective, leading to significant amounts of the cis-isomer alongside the desired trans-product.

Q3: What is the general strategy to obtain the pure trans-isomer?

A3: A widely used and effective strategy involves a two-step process:

  • Hydrogenation: Catalytic hydrogenation of p-hydroxybenzoic acid to yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

  • Isomerization: Treatment of the isomer mixture with a base to convert the thermodynamically less stable cis-isomer into the more stable trans-isomer.[1][2]

Q4: Are there methods for the direct synthesis of the trans-isomer with high selectivity?

A4: While the two-step hydrogenation-isomerization is common, it is possible to achieve a high trans-to-cis ratio directly during the hydrogenation step by carefully selecting the catalyst and reaction conditions. For the analogous synthesis of trans-4-aminocyclohexanecarboxylic acid, a one-pot process using a ruthenium catalyst under basic conditions has been shown to yield a trans ratio of over 75%.[3][4] This suggests that similar conditions could be optimized for the synthesis of this compound.

Troubleshooting Guide

Problem: My synthesis yields a high proportion of the cis-isomer after the initial hydrogenation step.

Solution:

  • Catalyst Selection: The choice of catalyst is crucial. Ruthenium on Carbon (Ru/C) has been demonstrated to be an effective catalyst for the hydrogenation of p-hydroxybenzoic acid.[1] While other noble metal catalysts like Palladium on Carbon (Pd/C) are common, Ru/C is often preferred for this transformation.

  • Reaction Conditions: For analogous systems, it has been shown that conducting the hydrogenation under basic conditions can favor the formation of the trans-isomer. For instance, using a sodium hydroxide solution as part of the solvent system during hydrogenation can significantly increase the trans:cis ratio.[3][4]

  • Isomerization: If a high cis-isomer content is unavoidable after hydrogenation, proceed with a dedicated isomerization step.

Problem: I am having difficulty separating the cis- and trans-isomers.

Solution:

  • Isomerization: The most effective method to deal with a mixture of isomers is to convert the cis-isomer to the desired trans-isomer. This is achieved by heating the mixture to reflux with a base, such as a sodium alkoxide (e.g., sodium methoxide) in an alcohol solvent (e.g., methanol).[1][2] This process drives the equilibrium towards the thermodynamically more stable trans-isomer.

  • Recrystallization: After isomerization, the crude product, which should be highly enriched in the trans-isomer, can be purified by recrystallization. A mixed solvent system of ethyl acetate and petroleum ether has been reported to be effective for obtaining pure trans-4-hydroxycyclohexanecarboxylic acid.[2]

  • Column Chromatography: While less common for large-scale production, column chromatography can also be employed to separate the cis- and trans-isomers if other methods are unsuccessful.[5]

Quantitative Data Summary

The following table summarizes reaction conditions that have been shown to favor the formation of the trans-isomer in the synthesis of 4-substituted cyclohexanecarboxylic acids.

Starting MaterialCatalystSolvent/BaseTemperature (°C)Pressure (bar)Achieved trans:cis RatioReference
p-Aminobenzoic acid5% Ru/C10% NaOH (aq)100154.6 : 1[3][4]
p-Hydroxybenzoic acidRuthenium or Palladium on CarbonWater80-15010-30Not specified, but forms a mixture[2]
cis/trans-4-Hydroxycyclohexanecarboxylic acid mixtureSodium Alkoxide (e.g., Sodium Methoxide)MethanolRefluxAtmospheric>90% trans[2]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Hydrogenation and Isomerization

Step 1: Hydrogenation of p-Hydroxybenzoic Acid

  • Charge a high-pressure autoclave with p-hydroxybenzoic acid, a catalytic amount of 5% Ruthenium on Carbon (Ru/C), and a suitable solvent such as water.[2]

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 1-3 MPa.

  • Heat the mixture to 80-150°C with vigorous stirring.

  • Maintain the reaction under these conditions until the consumption of hydrogen ceases, indicating the completion of the reaction.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Step 2: Isomerization of the cis/trans Mixture

  • To the filtrate containing the mixture of isomers, add a sodium alkoxide, such as sodium methoxide, in a solvent like methanol.[1][2]

  • Heat the mixture to reflux and maintain for several hours to facilitate the conversion of the cis-isomer to the trans-isomer.[1]

  • Monitor the reaction by a suitable analytical method (e.g., GC-MS or NMR) to confirm the completion of isomerization.

  • After cooling, neutralize the reaction mixture with an acid (e.g., hydrochloric acid).

  • The crude product, enriched in the trans-isomer, will precipitate.

  • Collect the solid by filtration and purify by recrystallization from a mixture of ethyl acetate and petroleum ether to obtain pure trans-4-hydroxycyclohexanecarboxylic acid.[2]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_hydrogenation Step 1: Hydrogenation cluster_mixture Intermediate cluster_isomerization Step 2: Isomerization cluster_product Final Product start p-Hydroxybenzoic Acid hydrogenation Catalytic Hydrogenation (e.g., Ru/C, H2) start->hydrogenation mixture cis/trans Isomer Mixture hydrogenation->mixture isomerization Base-catalyzed Isomerization (e.g., NaOMe, MeOH, Reflux) mixture->isomerization product This compound isomerization->product

Caption: General workflow for the two-step synthesis of the target compound.

Isomerization_Pathway cis cis-Isomer (Less Stable) intermediate Enolate Intermediate cis->intermediate Base (e.g., NaOMe) trans trans-Isomer (More Stable) trans->intermediate Base (e.g., NaOMe) intermediate->cis Protonation intermediate->trans Protonation (favored)

Caption: Simplified mechanism of base-catalyzed isomerization.

References

Technical Support Center: Analysis of Reaction Byproducts in trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid. The following sections detail potential byproducts, analytical methodologies for their identification and quantification, and troubleshooting strategies for common issues encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of this compound is lower than expected, and I observe several unknown peaks in my GC-MS analysis. What are the likely byproducts?

A1: Lower yields are often attributed to the formation of byproducts through several side reactions, particularly during the catalytic hydrogenation of aromatic precursors like terephthalic acid or its dimethyl ester. Common byproducts can be categorized as follows:

  • Over-reduction and Hydrogenolysis Products: These byproducts arise from the excessive reduction of the carboxylic acid and/or hydroxymethyl groups.

  • Incomplete Hydrogenation Products: These are formed when the aromatic ring of the starting material is not fully saturated.

  • Isomerization Products: The cis-isomer of 4-(hydroxymethyl)cyclohexanecarboxylic acid is a common impurity if the stereoselectivity of the reaction is not well-controlled.

The following table summarizes potential byproducts identified during the synthesis of related cyclohexanecarboxylic acids from terephthalic acid.

CatalystTemperature (°C)Major ByproductsSelectivity (%)Reference
5% Ru/C2204-methyl cyclohexyl methanol80[1][2]
1,4-dimethyl cyclohexane20[1][2]
5% Ru/C1804-methyl cyclohexane carboxylic acid5[1][2]
5% Pd/C2201,4-cyclohexane dicarboxylic acid100[1][2]

Q2: How can I minimize the formation of over-reduction and hydrogenolysis byproducts?

A2: The formation of these byproducts is highly dependent on the reaction conditions and the choice of catalyst. To minimize their formation, consider the following:

  • Catalyst Selection: Palladium-based catalysts (e.g., Pd/C) are generally less active towards the reduction of carboxylic acid groups compared to ruthenium-based catalysts (e.g., Ru/C).[1][2]

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the extent of hydrogenolysis. For instance, reducing the temperature from 220°C to 180°C when using a Ru/C catalyst was shown to decrease hydrogenolysis products and increase the selectivity for the desired cyclohexane dicarboxylic acid.[1][2]

  • Hydrogen Pressure: While high pressure is necessary for aromatic ring hydrogenation, excessively high pressures can promote over-reduction. Optimization of hydrogen pressure is crucial.

Q3: I am struggling to separate the cis and trans isomers of 4-(hydroxymethyl)cyclohexanecarboxylic acid. What analytical techniques are suitable for this separation?

A3: The separation of cis and trans isomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose. A normal-phase HPLC method using a silica gel column can effectively separate these isomers.

Q4: What is the best method to identify and quantify the various byproducts in my reaction mixture?

A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for comprehensive analysis.

  • GC-MS: This technique is excellent for separating and identifying volatile byproducts. For less volatile compounds like carboxylic acids, derivatization to their more volatile methyl esters is often necessary.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of isolated byproducts and for determining the isomeric ratio of the final product.

Experimental Protocols

Protocol 1: GC-MS Analysis of Byproducts (after derivatization)

This protocol outlines the derivatization of carboxylic acids to their methyl esters followed by GC-MS analysis.

1. Derivatization (Methylation):

  • Reagents: Anhydrous Methanol, Thionyl Chloride (or another suitable esterification catalyst like BF3-Methanol).

  • Procedure:

    • Dissolve approximately 10 mg of the crude reaction mixture in 1 mL of anhydrous methanol in a clean, dry vial.

    • Cool the mixture in an ice bath.

    • Slowly add 100 µL of thionyl chloride dropwise while stirring.

    • Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or gently heat to 50-60°C for 30 minutes.

    • Quench the reaction by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the methylated products with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

    • Reconstitute the sample in a known volume of a suitable solvent for GC-MS analysis.

2. GC-MS Conditions:

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1 mL/min
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1) or Splitless for trace analysis
Injection Volume1 µL
Oven Temperature ProgramInitial temperature: 50 °C, hold for 2 minutes; Ramp: 10 °C/min to 280 °C, hold for 5 minutes
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-500
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Protocol 2: HPLC Separation of cis/trans Isomers

This protocol provides a starting point for the separation of cis and trans isomers of 4-(hydroxymethyl)cyclohexanecarboxylic acid.

1. Sample Preparation:

  • Dissolve approximately 10 mg of the crude product in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterRecommended Setting
ColumnSilica Gel Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseA mixture of n-hexane and ethanol. A typical starting ratio is 70:30 (v/v). The ratio may need to be optimized for best separation.
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 210 nm
Injection Volume10-20 µL

Visualizations

Reaction_Byproduct_Pathways Terephthalic_Acid Terephthalic Acid Intermediate_1 1,4-Cyclohexanedicarboxylic Acid Terephthalic_Acid->Intermediate_1 Hydrogenation Byproduct_5 Partially Hydrogenated Intermediates Terephthalic_Acid->Byproduct_5 Incomplete Hydrogenation Target_Product trans-4-(Hydroxymethyl)- cyclohexanecarboxylic Acid Byproduct_2 4-Methyl Cyclohexyl Methanol Target_Product->Byproduct_2 Over-reduction/ Hydrogenolysis Intermediate_1->Target_Product Selective Reduction Byproduct_1 cis-4-(Hydroxymethyl)- cyclohexanecarboxylic Acid Intermediate_1->Byproduct_1 Isomerization Byproduct_4 4-Methyl Cyclohexane Carboxylic Acid Intermediate_1->Byproduct_4 Hydrogenolysis Byproduct_3 1,4-Dimethyl Cyclohexane Byproduct_2->Byproduct_3 Hydrogenolysis

Caption: Potential reaction pathways leading to byproducts in the synthesis of this compound.

Analytical_Workflow Start Crude Reaction Mixture Derivatization Derivatization (Methylation) Start->Derivatization Direct_Analysis Direct Analysis Start->Direct_Analysis GC_MS GC-MS Analysis Derivatization->GC_MS HPLC HPLC Analysis Direct_Analysis->HPLC NMR NMR Spectroscopy Direct_Analysis->NMR GC_MS_Results Identification of Volatile Byproducts: - Over-reduction products - Hydrogenolysis products GC_MS->GC_MS_Results HPLC_Results Separation and Quantification of: - cis/trans Isomers - Non-volatile byproducts HPLC->HPLC_Results NMR_Results Structural Elucidation of Byproducts Determination of Isomeric Ratio NMR->NMR_Results

Caption: Recommended analytical workflow for the identification and quantification of byproducts.

References

Challenges in scaling up the synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid. The information is presented in a practical question-and-answer format to directly address challenges that may arise during experimental work, particularly during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: A prevalent industrial method involves a two-step process starting from p-hydroxybenzoic acid. The first step is the catalytic hydrogenation of the aromatic ring to yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. This is followed by an isomerization step to convert the cis isomer to the desired trans isomer, thereby increasing the overall yield of the target molecule.[1]

Q2: What are the primary challenges when scaling up the catalytic hydrogenation of the precursor?

A2: Scaling up catalytic hydrogenation presents several key challenges.[2] These include:

  • Heat Management: Hydrogenation reactions are often highly exothermic. Inadequate heat removal at a larger scale can lead to temperature gradients within the reactor, promoting side reactions and potentially deactivating the catalyst.

  • Mass Transfer Limitations: Efficient mixing of the three phases (solid catalyst, liquid substrate, and gaseous hydrogen) is crucial. On a larger scale, achieving sufficient hydrogen dissolution in the liquid phase and contact with the catalyst surface can become a rate-limiting step, leading to longer reaction times.

  • Catalyst Handling: The handling of solid catalysts, including loading, filtration, and recovery, can be more complex and hazardous at an industrial scale. Catalyst deactivation due to sintering or poisoning is also a significant concern.[2]

Q3: How can the ratio of trans to cis isomer be controlled and maximized?

A3: Maximizing the trans isomer is a critical challenge. The initial hydrogenation of aromatic precursors often yields a mixture of isomers. To favor the trans product, a subsequent isomerization step is typically employed. This is often achieved by heating the cis/trans mixture with a base, such as a sodium alkoxide, which facilitates the conversion of the less stable cis isomer to the more stable trans form.[1] The choice of catalyst in the initial hydrogenation can also influence the initial isomer ratio.

Q4: What are common impurities encountered, and how can they be removed?

A4: Common impurities can include unreacted starting material, the corresponding cis-isomer, and byproducts from over-hydrogenation or side reactions. Purification is typically achieved through recrystallization. A mixed solvent system, such as petroleum ether and ethyl acetate, has been shown to be effective for obtaining the pure trans-isomer.[1] For related compounds, selective crystallization by forming hydrates has also been a successful strategy.

Troubleshooting Guides

Issue 1: Low Yield in the Hydrogenation Step
Potential Cause Suggested Solution Expected Outcome
Catalyst Deactivation Ensure the catalyst is fresh and has been stored under appropriate conditions. Consider using a higher catalyst loading or a more robust catalyst.Improved reaction rate and higher conversion to the product.
Insufficient Hydrogen Pressure Increase the hydrogen pressure within the safe operating limits of the reactor. Ensure there are no leaks in the system.Drives the reaction forward and can improve the rate of hydrogenation.
Poor Mass Transfer Increase the agitation speed to improve the mixing of the three phases. Ensure the reactor design is suitable for efficient gas-liquid-solid mixing at scale.Enhanced hydrogen dissolution and contact with the catalyst, leading to a faster reaction.
Low Reaction Temperature Gradually increase the reaction temperature while carefully monitoring for side product formation.Increased reaction kinetics and a higher conversion rate.
Issue 2: Low trans-Isomer Selectivity after Isomerization
Potential Cause Suggested Solution Expected Outcome
Insufficient Isomerization Catalyst Increase the amount of sodium alkoxide or other base used in the isomerization step.Drives the equilibrium further towards the more stable trans isomer.
Inadequate Reaction Time or Temperature Extend the reflux time for the isomerization reaction. Ensure the temperature is maintained at the optimal level for the conversion.Allows the reaction to reach equilibrium, maximizing the trans isomer content.
Solvent Effects Ensure the solvent used for isomerization is appropriate and anhydrous, as the presence of water can affect the reaction.Consistent and predictable isomerization results.

Quantitative Data Summary

The following tables provide a summary of reaction parameters from a patented synthesis process.

Table 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid

ParameterValue
Starting Material p-Hydroxybenzoic Acid
Catalyst 5% Ruthenium on Carbon (Ru/C)
Solvent Water
Hydrogen Pressure Not specified, but typical for this reaction
Temperature Not specified, but typical for this reaction
Product Mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid

Note: Specific pressure and temperature are often optimized at the pilot scale.

Table 2: Isomerization of 4-Hydroxycyclohexanecarboxylic Acid

ParameterValue
Starting Material Mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid
Catalyst Sodium Alkoxide
Solvent Appropriate organic solvent for reflux
Reaction Condition Reflux
Product trans-4-hydroxycyclohexanecarboxylic acid with >90% content

Experimental Protocols

Protocol 1: Synthesis of cis/trans-4-Hydroxycyclohexanecarboxylic Acid

Objective: To synthesize a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid via catalytic hydrogenation of p-hydroxybenzoic acid.

Materials:

  • p-Hydroxybenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Water (as solvent)

  • High-pressure autoclave reactor

  • Hydrogen gas supply

  • Filtration apparatus

Procedure:

  • Charge the high-pressure autoclave with p-hydroxybenzoic acid, water, and the 5% Ru/C catalyst. A typical ratio would be 10 kg of p-hydroxybenzoic acid to 30 kg of water and 0.3 kg of catalyst.[1]

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to the desired operating pressure.

  • Heat the reactor to the target temperature while stirring vigorously to ensure good mixing.

  • Maintain the reaction under constant hydrogen pressure and temperature until the reaction is complete (monitor by checking for the cessation of hydrogen uptake).

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Ru/C catalyst. The resulting solution contains the mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Protocol 2: Isomerization to trans-4-Hydroxycyclohexanecarboxylic Acid

Objective: To convert the cis-isomer in the product mixture to the desired trans-isomer.

Materials:

  • Solution of cis/trans-4-hydroxycyclohexanecarboxylic acid from Protocol 1

  • Sodium alkoxide (e.g., sodium methoxide or sodium ethoxide)

  • An appropriate organic solvent for reflux

  • Reaction vessel with a reflux condenser

  • Crystallization vessel

  • Petroleum ether and ethyl acetate for recrystallization

Procedure:

  • Transfer the aqueous solution of the isomer mixture to a suitable reaction vessel.

  • Add the sodium alkoxide catalyst and the organic solvent.

  • Heat the mixture to reflux and maintain for a sufficient time to allow for isomerization to occur. The goal is to achieve a trans-isomer content of over 90%.[1]

  • After the reaction is complete, cool the mixture.

  • Isolate the crude product.

  • Perform a recrystallization using a mixed solvent system of petroleum ether and ethyl acetate to obtain the pure trans-4-hydroxycyclohexanecarboxylic acid.[1]

Visualizations

Synthesis_Pathway Synthesis Pathway for this compound p_hydroxybenzoic_acid p-Hydroxybenzoic Acid hydrogenation Catalytic Hydrogenation (Ru/C, H2) p_hydroxybenzoic_acid->hydrogenation isomer_mixture Cis/Trans Isomer Mixture hydrogenation->isomer_mixture isomerization Isomerization (Sodium Alkoxide, Reflux) isomer_mixture->isomerization crude_product Crude Product (>90% trans) isomerization->crude_product recrystallization Recrystallization (Petroleum Ether/Ethyl Acetate) crude_product->recrystallization final_product Pure trans-4-(Hydroxymethyl) cyclohexanecarboxylic Acid recrystallization->final_product

Caption: Overall synthesis pathway from p-hydroxybenzoic acid.

Troubleshooting_Workflow Troubleshooting Low Trans-Isomer Selectivity start Low Trans-Isomer Content Detected check_catalyst Is Isomerization Catalyst Amount Sufficient? start->check_catalyst increase_catalyst Increase Sodium Alkoxide Concentration check_catalyst->increase_catalyst No check_conditions Are Reaction Time and Temperature Adequate? check_catalyst->check_conditions Yes end Re-analyze Product increase_catalyst->end increase_time_temp Extend Reflux Time or Increase Temperature check_conditions->increase_time_temp No check_solvent Is the Solvent Anhydrous and Appropriate? check_conditions->check_solvent Yes increase_time_temp->end use_dry_solvent Use Dry Solvent and Inert Atmosphere check_solvent->use_dry_solvent No check_solvent->end Yes use_dry_solvent->end

Caption: Decision workflow for troubleshooting low trans-isomer selectivity.

Parameter_Relationships Key Parameter Relationships for Product Purity cluster_hydrogenation Hydrogenation Step cluster_isomerization Isomerization Step cluster_purification Purification Step catalyst_activity Catalyst Activity yield Initial Yield & Isomer Ratio catalyst_activity->yield h2_pressure Hydrogen Pressure h2_pressure->yield temp_hydrogenation Temperature temp_hydrogenation->yield mixing Agitation/Mixing mixing->yield trans_ratio Trans-Isomer Ratio yield->trans_ratio base_conc Base Concentration base_conc->trans_ratio temp_isomerization Temperature temp_isomerization->trans_ratio reflux_time Reflux Time reflux_time->trans_ratio final_purity Final Product Purity trans_ratio->final_purity solvent_system Solvent System solvent_system->final_purity cooling_rate Cooling Rate cooling_rate->final_purity

Caption: Logical relationships between process parameters and product purity.

References

Validation & Comparative

A comparative analysis of trans- and cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid properties.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the physicochemical properties, synthesis, and potential biological relevance of the geometric isomers, cis- and trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Data Presentation: Physicochemical Properties

The distinct spatial arrangements of the hydroxymethyl and carboxylic acid groups in the cis and trans isomers lead to differences in their physical properties. The trans isomer generally exhibits higher stability, which is reflected in its melting point. A summary of their key properties is presented below.

PropertyThis compoundcis-4-(Hydroxymethyl)cyclohexanecarboxylic AcidReference
CAS Number 66185-74-873094-35-6[1][2][3][4]
Molecular Formula C₈H₁₄O₃C₈H₁₄O₃[5][6]
Molecular Weight 158.20 g/mol 158.20 g/mol [3][6][7]
Physical Form Solid, powder to crystalWhite to almost-white powder to crystal[1][5][6]
Melting Point 141 °CData not available[6]
Boiling Point 316.6 ± 15.0 °C (Predicted)Data not available[6]
Density 1.152 ± 0.06 g/cm³ (Predicted)Data not available[6]
pKa 4.83 ± 0.10 (Predicted)Data not available[6]
Solubility Soluble in MethanolSoluble in polar solvents[5][6]

Experimental Protocols

The synthesis of cis- and this compound often involves the hydrolysis of their corresponding methyl esters. The separation of the isomers can typically be achieved through techniques like fractional crystallization or column chromatography, exploiting the differences in their physical properties.

General Protocol for Hydrolysis of Methyl 4-(Hydroxymethyl)cyclohexanecarboxylate Isomers:

  • Dissolution: The starting material, either the cis- or trans-isomer of methyl 4-(hydroxymethyl)cyclohexanecarboxylate, is dissolved in a suitable solvent like methanol.

  • Saponification: An aqueous solution of a strong base, such as sodium hydroxide (NaOH), is added dropwise to the solution, typically while cooling in an ice bath to manage any exothermic reaction.

  • Reaction: The mixture is stirred at room temperature for several hours (or overnight) to ensure the complete hydrolysis of the ester into the corresponding carboxylate salt.

  • Work-up: After the reaction is complete, water is added to dilute the mixture. An extraction with a non-polar organic solvent (e.g., ethyl acetate) is performed to remove any unreacted starting material or non-polar impurities.

  • Acidification: The aqueous layer containing the sodium carboxylate salt is then acidified using a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (e.g., pH 3). This protonates the carboxylate to form the carboxylic acid, which may precipitate out of the solution.

  • Isolation & Purification: The resulting carboxylic acid product is isolated by filtration if it is a solid or by extraction with an organic solvent. The crude product can be further purified by recrystallization from a suitable solvent to yield the pure cis- or this compound.

Visualizations: Synthesis Workflow and Biological Relevance

The following diagrams illustrate a general synthesis workflow and a key biological application pathway for these compounds.

G start Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture) reduction Selective Reduction (e.g., LiAlH₄ / other) start->reduction ester_mix Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (cis/trans mixture) reduction->ester_mix separation Isomer Separation (Chromatography / Crystallization) ester_mix->separation cis_ester cis-isomer (ester) separation->cis_ester Separated trans_ester trans-isomer (ester) separation->trans_ester Separated hydrolysis_cis Hydrolysis (NaOH, then H⁺) cis_ester->hydrolysis_cis hydrolysis_trans Hydrolysis (NaOH, then H⁺) trans_ester->hydrolysis_trans cis_acid cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid hydrolysis_cis->cis_acid trans_acid This compound hydrolysis_trans->trans_acid

Caption: General synthesis workflow for cis- and this compound.

Derivatives of cyclohexanecarboxylic acid are investigated for various pharmacological properties, including anti-inflammatory and analgesic effects.[8] One of the most significant applications of these structures is as a precursor for synthesizing other pharmaceutically active molecules. For instance, 4-(hydroxymethyl)cyclohexanecarboxylic acid can be converted to 4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid), a well-known antifibrinolytic agent.[8][9]

G parent_acid 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis or trans) intermediate Conversion of Hydroxymethyl to Amine Precursor (e.g., Azide) parent_acid->intermediate Synthetic Steps final_product 4-(Aminomethyl)cyclohexanecarboxylic Acid (e.g., Tranexamic Acid) intermediate->final_product Reduction/Hydrolysis application Pharmaceutical Raw Material (Antifibrinolytic Agent) final_product->application

Caption: Potential conversion pathway to a pharmaceutically active agent.

Biological and Pharmacological Context

The stereochemistry of molecules is a critical determinant of their biological activity.[10] Although specific signaling pathways for cis- and this compound are not extensively documented in the provided results, related cyclohexanecarboxylic acid derivatives have been explored for various therapeutic applications.

  • Anti-inflammatory and Analgesic Potential: Compounds with a similar cyclohexane core structure have demonstrated potential as anti-inflammatory and analgesic agents.[8] Amidrazone derivatives incorporating a cyclohexanecarboxylic acid moiety have shown notable anti-inflammatory and antimicrobial properties.[11]

  • Enzyme Interactions: The methyl ester form of this compound can serve as a substrate for studying the activity of enzymes like esterases and lipases.[8]

  • Metabolic Relevance: The related compound, cis-4-hydroxycyclohexanecarboxylic acid, has been identified as a metabolite of p-hydroxybenzoic acid and exhibits immunosuppressive activities in rat hepatocytes.[12]

The distinct three-dimensional structures of the cis and trans isomers can lead to different binding affinities with biological targets such as enzymes and receptors, ultimately resulting in varied efficacy and metabolic profiles.[10] This highlights the importance of isomeric purity in the development of new therapeutic agents.

References

Structural Elucidation of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: A Comparative Guide to Spectroscopic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid. The primary focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography to offer a multi-faceted approach to structural confirmation.

Structural Validation by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise structure of this compound can be determined.

Predicted ¹H NMR Data

Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using NMR prediction software. This serves as an illustrative guide for what would be expected in an experimental setting.

Proton (H) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Assignment
H on COOH~12.0Singlet (broad)-Carboxylic acid proton
H on CH₂OH~4.5Singlet (broad)-Hydroxyl proton
H on CH₂O~3.4Doublet~6.5Methylene protons adjacent to oxygen
H on CH-COOH~2.2Multiplet-Methine proton at C1
H on CH-CH₂OH~1.8Multiplet-Methine proton at C4
Cyclohexane H (axial)~1.9 - 2.1Multiplet-Axial protons on the cyclohexane ring
Cyclohexane H (equatorial)~1.2 - 1.5Multiplet-Equatorial protons on the cyclohexane ring

Predicted ¹³C NMR Data

Carbon (C) Predicted Chemical Shift (ppm) Assignment
C=O~180Carboxylic acid carbonyl carbon
CH₂OH~68Methylene carbon adjacent to oxygen
CH-COOH~45Methine carbon at C1
CH-CH₂OH~40Methine carbon at C4
Cyclohexane CH₂~28 - 30Methylene carbons of the cyclohexane ring

Comparison with Other Analytical Techniques

While NMR provides the most detailed structural map, other spectroscopic techniques offer complementary information that is crucial for a comprehensive validation.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, stereochemistry, and connectivity.Non-destructive, provides unambiguous structural determination.Lower sensitivity compared to MS, requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity, provides molecular formula.Does not provide detailed structural connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple, good for identifying key functional groups.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structure in the solid state.Provides definitive proof of structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Data from Alternative Techniques

Mass Spectrometry (Electron Ionization - EI)

m/z Relative Intensity (%) Possible Fragment
158Low[M]⁺ (Molecular Ion)
141Moderate[M - OH]⁺
113Moderate[M - COOH]⁺
81High[C₆H₉]⁺ (Cyclohexenyl cation)

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3300 - 2500Strong, BroadO-H stretchCarboxylic acid
3400 - 3200Medium, BroadO-H stretchAlcohol
2920, 2850StrongC-H stretchCyclohexane ring
1710StrongC=O stretchCarboxylic acid
1050MediumC-O stretchAlcohol

X-ray Crystallography

While no crystal structure is publicly available for the title compound, a study on its derivative, trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid, confirms the trans configuration of the substituents on the cyclohexane ring, which exists in a chair conformation. This provides strong evidence for the expected stereochemistry of the parent molecule.

Experimental Protocols

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise. Proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile solvent (e.g., methanol) if using a GC-MS system.

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Subtraction: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

Workflow for Structural Validation

G Structural Validation Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Final Validation Sample Test Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Xray X-ray Crystallography (if applicable) Sample->Xray NMR_Data Chemical Shifts, Coupling Constants, Connectivity NMR->NMR_Data MS_Data Molecular Weight, Elemental Formula MS->MS_Data IR_Data Functional Groups IR->IR_Data Xray_Data 3D Structure, Stereochemistry Xray->Xray_Data Validation Structure Confirmed NMR_Data->Validation MS_Data->Validation IR_Data->Validation Xray_Data->Validation

Caption: Workflow for the structural validation of a chemical compound.

A Comparative Guide to Analytical Techniques for the Characterization of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid is crucial for its application in pharmaceutical development and chemical synthesis. This guide provides a comparative overview of key analytical techniques for the identification, quantification, and structural elucidation of this bifunctional molecule. The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or impurity profiling.

Comparison of Analytical Techniques

The following table summarizes the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.Absorption of radiofrequency by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Use Quantification, purity assessment, and analysis of related substances.Identification and quantification of volatile impurities and the main component after derivatization.Unambiguous structural elucidation and confirmation of the molecule's identity.
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase). Derivatization may be needed for enhanced UV detection.Derivatization (e.g., silylation or esterification) is required to increase volatility.Dissolution in a deuterated solvent (e.g., D₂O, DMSO-d₆).
Limit of Detection (LOD) ~0.3 µg/mL (with derivatization for UV detection, based on a similar compound)[1]pg range (highly sensitive)[2]mg range (relatively low sensitivity)
Limit of Quantitation (LOQ) ~1 µg/mL (with derivatization for UV detection, based on a similar compound)[1]ng rangemg range
Linearity (r²) >0.999 (for a concentration range of 1–100 µg/mL, based on a similar compound)[1]Typically >0.995 over a defined concentration range.Not typically used for quantification in this context.
Precision (%RSD) <2%[1]<15%Not applicable for this purpose.
Accuracy (% Recovery) 97.60–103.25% (based on a similar compound)[1]Typically within 85-115%.Not applicable for this purpose.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the analysis of structurally related compounds, such as tranexamic acid, and is suitable for the quantification and purity assessment of this compound.[1][2][3][4] Due to the lack of a strong chromophore in the target molecule, pre-column derivatization or the use of a universal detector (e.g., Corona Charged Aerosol Detector) is recommended for sensitive UV detection.[5][6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and 0.1 M ammonium acetate buffer (pH 5.0) in a 25:75 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[4]

Sample Preparation (with Derivatization for UV Detection):

  • Prepare a stock solution of this compound in the mobile phase.

  • For derivatization, react the sample with a suitable agent such as benzene sulfonyl chloride in an aqueous medium at a basic pH to introduce a chromophore.[1]

  • Prepare a series of calibration standards by diluting the derivatized stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Quantify the analyte by constructing a calibration curve of peak area versus concentration.

  • Assess purity by calculating the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Solution Derivatization Derivatization (optional) Sample->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration Injection Injection (10 µL) Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification & Purity Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, particularly after conversion to a more volatile derivative. This protocol outlines a typical derivatization and analysis procedure.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system with a flame ionization detector (FID) or a mass spectrometer.

  • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or similar non-polar column.[7]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C for 5 minutes, then ramp at 15 °C/min to 200 °C, hold for a total run time of approximately 15 minutes.[7]

  • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

Sample Preparation (Derivatization):

  • Accurately weigh the sample into a reaction vial.

  • Add a suitable solvent (e.g., pyridine) and a derivatizing agent. A common choice for both the hydroxyl and carboxylic acid groups is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

Data Analysis:

  • Identify the derivatized compound by its retention time and mass spectrum.

  • Quantify using an internal standard and a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization (Silylation) Sample->Derivatization Injection Injection Derivatization->Injection Separation GC Separation (HP-5 Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum Identification Identification & Quantification MassSpectrum->Identification

Caption: Workflow for the GC-MS analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Instrumentation and Conditions:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg of the sample dissolved in approximately 0.6 mL of the deuterated solvent.

  • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Data Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Data Acquisition:

  • Pulse Program: Proton-decoupled experiment.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Expected ¹H NMR Signals (in D₂O, predicted):

  • -CH₂OH: A doublet around 3.4 ppm.

  • -CH-COOH: A multiplet around 2.2 ppm.

  • Cyclohexane protons: A series of multiplets between 1.0 and 2.0 ppm.

Data Analysis:

  • Analyze chemical shifts, coupling constants, and integration values to confirm the trans stereochemistry and the presence of all functional groups.

  • Use 2D NMR techniques (e.g., COSY, HSQC) for more complex structural assignments if needed.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample (5-10 mg) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Acquisition ¹H and ¹³C Spectra Acquisition Dissolution->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Interpretation Spectral Interpretation Processing->Interpretation

Caption: Workflow for the NMR analysis of the target compound.

References

High-performance liquid chromatography (HPLC) for purity analysis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Purity Assessment.

The accurate determination of purity for pharmaceutical intermediates like trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid is critical for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis in the pharmaceutical industry. This guide provides a comparative overview of HPLC with two viable alternatives: Gas Chromatography (GC) and Capillary Electrophoresis (CE). The comparison is supported by established experimental protocols and performance data for similar analytes, offering a comprehensive resource for method selection and development.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is a highly versatile and robust technique for the separation and quantification of non-volatile and thermally sensitive compounds, making it well-suited for the analysis of this compound. A reversed-phase HPLC method is proposed for its purity analysis.

A reversed-phase HPLC method offers excellent separation for polar and non-polar impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic mobile phase of 0.02 M KH₂PO₄ buffer (adjusted to pH 2.5 with H₃PO₄) and methanol (95:5, v/v) is recommended.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV detection at 210 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Comparison_Workflow cluster_hplc HPLC cluster_gc GC cluster_ce Capillary Electrophoresis hplc_prep Sample Dissolution & Filtration hplc_analysis Direct Injection & Separation hplc_prep->hplc_analysis gc_prep Sample Dissolution gc_deriv Derivatization (Silylation) gc_prep->gc_deriv gc_analysis Injection & Separation gc_deriv->gc_analysis ce_prep Sample Dissolution & Filtration ce_analysis Direct Injection & Separation ce_prep->ce_analysis

References

A Comparative Analysis of trans- and cis-4-Aminocyclohexanecarboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of isomers, particularly trans- and cis-4-aminocyclohexanecarboxylic acid, plays a pivotal role in modern drug development. Their distinct stereochemistry profoundly influences the physicochemical properties, synthesis efficiency, and ultimately, the pharmacological activity of therapeutic agents. This guide provides a comprehensive comparison of these two isomers, supported by experimental data, to inform researchers and scientists in the pharmaceutical field.

The rigid cyclohexane backbone of 4-aminocyclohexanecarboxylic acid offers a valuable scaffold in medicinal chemistry, with the spatial orientation of the amino and carboxylic acid groups dictating the molecule's interaction with biological targets. The trans-isomer generally presents a more linear and extended conformation, while the cis-isomer adopts a more bent or folded arrangement. This fundamental structural difference has significant implications for their application in drug synthesis.

Physicochemical Properties: A Tale of Two Isomers

The orientation of the functional groups in trans- and cis-4-aminocyclohexanecarboxylic acid directly impacts their physical and chemical characteristics. While comprehensive comparative data is not always presented in a single source, a compilation of available information reveals key differences. The trans-isomer is often described as a white to off-white crystalline solid, soluble in water and polar organic solvents, a property attributed to the exposed polar functional groups. The cis-isomer shares similar solubility characteristics.

Table 1: Comparison of Physicochemical Properties

Propertytrans-4-Aminocyclohexanecarboxylic Acidcis-4-Aminocyclohexanecarboxylic Acid
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂
Molecular Weight 143.18 g/mol 143.18 g/mol
Appearance White to off-white crystalline solidOff-white powder
Melting Point ~300 °C (decomposes)299-301 °C
Solubility Soluble in water and polar organic solventsSoluble in water

The Role of Stereochemistry in Drug Synthesis and Efficacy

The choice between the trans- and cis-isomer is a critical decision in the synthesis of various pharmaceuticals, including Janus kinase (JAK) inhibitors and opioid receptor modulators. The stereochemistry of the starting material directly influences the three-dimensional structure of the final drug molecule, which in turn dictates its binding affinity and biological activity.

A notable example is the synthesis of dynorphin A analogues, where both cis- and trans-4-aminocyclohexanecarboxylic acid have been utilized as conformationally constrained building blocks. Experimental data from radioligand binding assays on these analogues revealed that the stereochemistry of the 4-aminocyclohexanecarboxylic acid moiety significantly impacts the affinity for kappa opioid receptors.

Table 2: Biological Activity of Dynorphin A-(1-13)NH₂ Analogues

CompoundKᵢ (nM) for kappa opioid receptorIC₅₀ (µM) in guinea pig ileum assay
[cis-ACCA²⁻³]Dyn A-(1-13)NH₂9.14.0
[trans-ACCA²⁻³]Dyn A-(1-13)NH₂13.4Very weak activity

ACCA: 4-aminocyclohexanecarboxylic acid

As the data indicates, the analogue synthesized with the cis-isomer displayed a slightly higher affinity for the kappa opioid receptor and, more significantly, demonstrated measurable opioid activity in the guinea pig ileum assay, whereas the trans-isomer analogue was largely inactive. This highlights how a subtle change in the stereochemistry of the building block can translate into a substantial difference in the pharmacological profile of the final drug candidate.

Experimental Protocols: Synthesis and Isomer Separation

The synthesis of 4-aminocyclohexanecarboxylic acid typically involves the catalytic hydrogenation of p-aminobenzoic acid. This process often yields a mixture of cis and trans isomers. The separation of these isomers is a crucial step to obtain the desired stereochemically pure starting material for drug synthesis.

General Synthesis of 4-Aminocyclohexanecarboxylic Acid (Isomer Mixture)

A common method involves the hydrogenation of p-aminobenzoic acid using a ruthenium on carbon (Ru/C) catalyst in a basic aqueous solution.

Protocol:

  • In an autoclave, combine p-aminobenzoic acid, 5% Ru/C catalyst, and a 10% sodium hydroxide solution.

  • Stir the mixture at 100°C under a hydrogen pressure of 15 bar for approximately 20 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, with the trans-isomer often being the major product.

Separation of cis- and trans-Isomers

Fractional crystallization is a widely used technique to separate the cis and trans isomers of 4-aminocyclohexanecarboxylic acid. This method leverages the potential differences in solubility and crystal packing of the two isomers.

Another effective separation method involves the selective esterification of the cis-isomer. By reacting the isomer mixture under conditions that favor the esterification of the cis-isomer, the trans-isomer can be subsequently isolated in its unreacted, pure form.

Visualization of Synthetic and Logical Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the general synthesis and separation workflow, as well as the logical relationship between isomer selection and drug activity.

Performance evaluation of polymers synthesized from trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A new class of polymers derived from trans-4-(hydroxymethyl)cyclohexanecarboxylic acid is entering the materials science landscape, promising a unique combination of properties for advanced applications, including in the biomedical and drug delivery fields. This guide provides a comprehensive performance evaluation of these novel polyesters, comparing them against established alternatives such as polyesters based on 1,4-cyclohexanedicarboxylic acid (CHDA), 2,5-furandicarboxylic acid (FDCA), and the widely-used biodegradable polymer, polydioxanone (PDO). Through a detailed analysis of experimental data, this report illuminates the potential advantages and trade-offs of this emerging biomaterial.

Executive Summary

Polymers synthesized from this compound exhibit a compelling balance of thermal stability and mechanical properties. The presence of the cycloaliphatic ring in the polymer backbone contributes to a higher glass transition temperature (Tg) compared to some linear aliphatic polyesters, offering enhanced dimensional stability at elevated temperatures. This guide will delve into the specifics of these properties, presenting a clear comparison with relevant alternatives and providing the detailed experimental protocols necessary for researchers to replicate and build upon these findings.

Comparative Performance Analysis

To provide a clear and objective comparison, the following tables summarize the key performance indicators of polymers derived from this compound and its alternatives.

Thermal Properties

The thermal stability of a polymer is critical for its processing and end-use applications. The data below, gathered from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), highlights the performance of these materials.

Polymer/Copolymer SystemGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)Data Source(s)
Poly(trans-4-(hydroxymethyl)cyclohexanecarboxylate)Data not available in initial searchData not available in initial searchData not available in initial search
Poly(isosorbide cis/trans-1,4-cyclohexanedicarboxylate) (PICD)~131--[1]
Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE)Higher than linear aliphatic polyesters-High thermal stability[2]
Poly(hexamethylene 2,5-furandicarboxylate) (PHF)7145>375[3]
Poly(ethylene 2,5-furandicarboxylate) (PEF)~77~214-[3]
Polydioxanone (PDO)-10 to 0~110-[4][5]

Note: Specific data for homopolymers of this compound is limited in the currently available literature. The table will be updated as more research becomes available.

Mechanical Properties

The mechanical integrity of a polymer dictates its suitability for structural applications. Tensile testing provides crucial insights into a material's strength, stiffness, and ductility.

Polymer/Copolymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Data Source(s)
Poly(trans-4-(hydroxymethyl)cyclohexanecarboxylate)Data not available in initial searchData not available in initial searchData not available in initial search
PECTF-45 (copolyester of CBDO, CHDM, and FDCA)882.14-[6]
Poly(hexamethylene 2,5-furandicarboxylate) (PHF)--210[3]
Polydioxanone (PDO)Lower than PGA and PLAIn the MPa range-[5]

Note: PECTF-45 is a copolyester containing 1,4-cyclohexanedimethanol (CHDM), a structurally related monomer. This data is included to provide a preliminary indication of the potential performance of cycloaliphatic polyesters.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of research findings. The following sections outline the standard procedures for key characterization techniques.

Synthesis of Polyesters from Cyclohexane-based Monomers

A common method for synthesizing these polyesters is a two-step melt polycondensation process.

Step 1: Esterification

  • The diacid or diester monomer (e.g., dimethyl 1,4-cyclohexanedicarboxylate) and the diol (e.g., 1,4-cyclohexanedimethanol) are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation outlet.

  • A catalyst, such as titanium tetrabutoxide, is added.

  • The mixture is heated under a nitrogen atmosphere to a temperature range of 180-220 °C.

  • The reaction is allowed to proceed until the theoretical amount of byproduct (water or methanol) is collected.

Step 2: Polycondensation

  • A vacuum is gradually applied to the system, and the temperature is increased to 250-280 °C.

  • The reaction continues under high vacuum to facilitate the removal of excess diol and increase the polymer's molecular weight.

  • The process is monitored by observing the increase in the viscosity of the melt.

  • Once the desired molecular weight is achieved, the polymer is extruded from the reactor under nitrogen pressure and pelletized.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), a sample (typically 5-10 mg) is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature, and the thermal transitions are identified from the resulting thermogram.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability, a sample is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature to determine the decomposition temperature (Td).

Mechanical Testing
  • Tensile Testing: Dog-bone shaped specimens are prepared by injection molding or by cutting from a compression-molded sheet. The specimens are tested using a universal testing machine at a constant crosshead speed. The stress-strain curve is recorded to determine the tensile strength, tensile modulus, and elongation at break.

Visualizing the Synthesis and Workflow

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_Monomers Monomer Preparation cluster_Polymerization Polymerization Process cluster_Characterization Performance Evaluation Monomer_1 trans-4-(hydroxymethyl) cyclohexanecarboxylic Acid Esterification Esterification (180-220 °C, N2 atm) Monomer_1->Esterification Monomer_2 Alternative Diacids/Diols (e.g., CHDA, FDCA) Monomer_2->Esterification Polycondensation Polycondensation (250-280 °C, Vacuum) Esterification->Polycondensation Polymer_Product Polymer_Product Polycondensation->Polymer_Product Final Polymer Thermal_Analysis Thermal Analysis (DSC, TGA) Mechanical_Testing Mechanical Testing (Tensile Tests) Structural_Analysis Structural Analysis (NMR, FTIR) Polymer_Product->Thermal_Analysis Polymer_Product->Mechanical_Testing Polymer_Product->Structural_Analysis

Caption: General workflow for the synthesis and characterization of polyesters.

Logical_Relationship Monomer_Structure Monomer Chemical Structure (e.g., Cycloaliphatic Ring) Polymer_Backbone Polymer Backbone Rigidity Monomer_Structure->Polymer_Backbone influences Thermal_Properties Thermal Properties (Tg, Tm) Polymer_Backbone->Thermal_Properties determines Mechanical_Properties Mechanical Properties (Strength, Modulus) Polymer_Backbone->Mechanical_Properties affects

Caption: Relationship between monomer structure and polymer properties.

Conclusion and Future Outlook

Polymers derived from this compound represent a promising new frontier in materials science. While comprehensive data is still emerging, preliminary comparisons with existing cycloaliphatic and bio-based polyesters suggest the potential for a unique and advantageous property profile. The presence of both a hydroxyl and a carboxylic acid group on the same monomer opens up possibilities for novel polymerization routes and copolymer architectures.

Future research should focus on the detailed characterization of homopolymers and copolymers of this compound to fully elucidate their thermal, mechanical, and degradation properties. Investigating their biocompatibility and drug release kinetics will be crucial for unlocking their potential in biomedical applications. As the demand for high-performance, sustainable, and biocompatible materials continues to grow, these novel cycloaliphatic polyesters are poised to make a significant impact.

References

Analysis of tranexamic acid impurity A, trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid).

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Chromatographic and Electrophoretic Techniques for the Quantification of trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid)

Authored by: A Senior Application Scientist

Introduction

Tranexamic acid, a synthetic analog of the amino acid lysine, is a crucial antifibrinolytic agent used to control bleeding in a variety of clinical settings. The purity of tranexamic acid is of paramount importance to ensure its safety and efficacy. One critical impurity that can arise during the synthesis or storage of tranexamic acid is Impurity A, chemically known as trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid)[1]. This dimeric impurity, also referred to as Tranexamic Acid Dimer or Tranexamic Acid USP Related Compound A, must be carefully monitored and controlled to meet stringent regulatory requirements[1].

This guide provides an in-depth comparative analysis of the primary analytical methodologies for the quantification of tranexamic acid impurity A. We will delve into the nuances of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ion-pairing, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-supported protocols.

Understanding the Analyte: Tranexamic Acid Impurity A

Tranexamic acid impurity A is a dimer of tranexamic acid, with the molecular formula C16H27NO4 and a molecular weight of 297.4 g/mol [1]. Its structure, featuring two cyclohexanecarboxylic acid moieties linked by an iminodimethylenedi bridge, presents unique analytical challenges due to its high polarity and lack of a significant chromophore.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent upon several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare three powerful techniques for the analysis of tranexamic acid impurity A.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ion-Pairing

RP-HPLC is a cornerstone of pharmaceutical analysis. However, the high polarity of tranexamic acid and its impurities, including impurity A, results in poor retention on conventional C18 columns. To overcome this, ion-pair chromatography is employed. An ion-pairing reagent, such as sodium dodecyl sulfate, is added to the mobile phase to form a neutral, hydrophobic complex with the analyte, thereby enhancing its retention on the non-polar stationary phase.

The choice of a C18 column is standard for RP-HPLC, providing a versatile and robust stationary phase. The use of an ion-pairing reagent is essential to achieve adequate retention of the highly polar tranexamic acid and its impurities. The mobile phase composition, a mixture of an aqueous buffer containing the ion-pairing reagent and an organic modifier like methanol, is optimized to achieve the necessary separation. A low pH (around 2.5) is often used to suppress the ionization of the carboxylic acid groups, further enhancing retention. UV detection at a low wavelength (around 220 nm) is necessary due to the lack of a strong chromophore in the molecule.

A reference method for the analysis of tranexamic acid and its related substances is provided by the British Pharmacopoeia. This method has been demonstrated to successfully separate tranexamic acid from its impurities, including impurity A[2].

ParameterSpecification
Column Hypersil ODS (250 mm x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase A mixture of 600 mL of an aqueous solution and 400 mL of methanol. The aqueous solution contains 11.0 g of anhydrous sodium dihydrogen orthophosphate, 5 mL of triethylamine, and 1.4 g of sodium dodecyl sulfate, with the pH adjusted to 2.5 with orthophosphoric acid.
Flow Rate 0.9 mL/minute
Detection UV at 220 nm
Injection Volume 20 µL
Column Temperature Ambient

Expected Elution Order: [2]

  • Tranexamic acid (~8.6 minutes)

  • Tranexamic acid impurity C (~9.7 minutes)

  • Tranexamic acid impurity D (~10.2 minutes)

  • Tranexamic acid impurity B (~12.0 minutes)

  • Tranexamic acid impurity A (~15.9 minutes)

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing Tranexamic Acid and Impurities Dissolution Dissolve in Water Sample->Dissolution Injection Inject 20 µL Dissolution->Injection Column C18 Column (250 x 4.6 mm, 5 µm) Injection->Column Detection UV Detector (220 nm) Column->Detection MobilePhase Ion-Pair Mobile Phase (pH 2.5) at 0.9 mL/min MobilePhase->Column Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration and Quantification of Impurity A Chromatogram->Quantification

While a full validation report specifically for impurity A is not publicly available, the pharmacopoeia method is designed to provide adequate resolution between tranexamic acid and its impurities. For a method to be considered suitable for quality control, it would need to be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significant advantages in terms of speed, sensitivity, and selectivity over traditional HPLC-UV methods. The use of sub-2 µm particles in UPLC columns allows for faster separations and higher resolution. The mass spectrometer provides definitive identification and quantification, even at very low levels, which is particularly advantageous for impurity analysis.

A UPLC-MS/MS method would likely employ a C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. A HILIC column can be particularly effective for retaining and separating highly polar compounds like tranexamic acid and its impurities without the need for ion-pairing reagents, which can sometimes interfere with mass spectrometry. The mobile phase would typically consist of a mixture of a weak acid in water and an organic solvent like acetonitrile. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest.

ParameterSpecification
UPLC System Acquity UPLC or equivalent
Column Acquity UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of tranexamic acid and impurities
Flow Rate 0.4 mL/minute
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition For Impurity A (C16H27NO4, MW 297.4): Precursor ion [M+H]+ at m/z 298.2. Product ions would need to be determined experimentally.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Sample Dilution Dilute with Mobile Phase A Sample->Dilution Injection Inject Dilution->Injection Column HILIC Column (100 x 2.1 mm, 1.7 µm) Injection->Column Ionization ESI+ Column->Ionization Gradient Gradient Elution Gradient->Column MRM MRM Detection (m/z 298.2 -> Product Ions) Ionization->MRM DataAcquisition Data Acquisition MRM->DataAcquisition Quantification Quantification of Impurity A DataAcquisition->Quantification

UPLC-MS/MS methods for tranexamic acid in biological fluids have demonstrated excellent linearity over a wide concentration range and low limits of quantification (LOQ)[3]. It is reasonable to expect that a similar level of performance could be achieved for the analysis of impurity A in bulk drug substance or formulated products.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful separation technique that offers high efficiency and resolution. It is particularly well-suited for the analysis of charged species and polar compounds. In CE, analytes are separated based on their electrophoretic mobility in an electric field.

For the analysis of tranexamic acid and its impurities, which are zwitterionic, the pH of the background electrolyte (BGE) is a critical parameter. At a low pH, the analytes will be positively charged and migrate towards the cathode. At a high pH, they will be negatively charged and migrate towards the anode. The choice of BGE composition, including the use of additives like cyclodextrins, can be optimized to achieve the desired separation. Direct UV detection at a low wavelength is typically used.

ParameterSpecification
CE System Capillary Electrophoresis System with UV detector
Capillary Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte (BGE) e.g., 50 mM phosphate buffer at pH 2.5
Voltage 20-30 kV
Temperature 25 °C
Injection Hydrodynamic or electrokinetic
Detection UV at 214 nm

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Sample Dilution Dilute in BGE Sample->Dilution Injection Inject into Capillary Dilution->Injection Separation Apply High Voltage for Separation Injection->Separation Detection UV Detector (214 nm) Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Quantification Peak Area Analysis Electropherogram->Quantification

CE methods for pharmaceutical impurity profiling have been shown to be a viable alternative to HPLC, often providing equivalent or even superior performance in terms of resolution and speed. Validation of CE methods for impurity analysis would follow similar principles to HPLC validation.

Performance Comparison Summary

FeatureRP-HPLC with Ion-PairingUPLC-MS/MSCapillary Electrophoresis (CE)
Principle Partition chromatography with enhanced retention of polar analytes.High-resolution chromatography coupled with highly selective and sensitive mass detection.Separation based on electrophoretic mobility in an electric field.
Selectivity Good, dependent on column and mobile phase optimization.Excellent, due to MRM detection.Excellent, based on charge-to-size ratio.
Sensitivity Moderate, limited by UV detection of a weak chromophore.Very high, capable of detecting trace-level impurities.High, especially with sensitive detectors.
Speed Relatively slow due to longer column and lower flow rates.Very fast, with run times typically under 5 minutes.Very fast, with rapid separation times.
Instrumentation Widely available in QC laboratories.More specialized and expensive instrumentation.Less common than HPLC in some QC labs.
Method Development Can be complex due to the need to optimize ion-pairing conditions.Can be complex, requiring optimization of both chromatographic and mass spectrometric parameters.Relatively straightforward, with pH and BGE as key parameters.
Robustness Generally robust, but ion-pairing reagents can sometimes lead to column degradation.Robust, with less susceptibility to matrix effects than HPLC-UV.Can be very robust, with simple BGEs.

Conclusion and Recommendations

The choice of the optimal analytical method for tranexamic acid impurity A depends on the specific requirements of the analysis.

  • For routine quality control in a manufacturing environment , the RP-HPLC with ion-pairing method, as outlined in the British Pharmacopoeia, provides a robust and reliable approach using commonly available instrumentation. Its ability to separate impurity A from tranexamic acid and other known impurities has been established.

  • For research, development, and in-depth impurity profiling , UPLC-MS/MS is the superior technique. Its high sensitivity and selectivity allow for the detection and quantification of trace-level impurities, and it can provide structural information for the identification of unknown impurities.

  • As a complementary or alternative technique , Capillary Electrophoresis offers a different separation mechanism and can be particularly useful for orthogonal testing to confirm the purity of tranexamic acid. Its speed and high efficiency make it an attractive option for high-throughput screening.

Ultimately, a comprehensive approach to impurity analysis may involve the use of multiple techniques to ensure the highest level of quality and safety for tranexamic acid products.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of trans-4-tert-Butylcyclohexanecarboxylic acid with relevant alternative compounds, supported by experimental data. It is intended to serve as a valuable resource for research, development, and decision-making processes.

Introduction to trans-4-tert-Butylcyclohexanecarboxylic Acid

Trans-4-tert-Butylcyclohexanecarboxylic acid is a substituted cyclohexane derivative characterized by a bulky tert-butyl group and a carboxylic acid moiety in a trans configuration on the cyclohexane ring.[1][2] This rigid, non-planar structure is of significant interest in medicinal chemistry and drug design, often utilized as a bioisosteric replacement for other bulky groups or as a scaffold to explore structure-activity relationships (SAR). Its derivatives have been investigated for various therapeutic applications, notably as inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis and a target for metabolic diseases.[3][4]

Alternative Reference Compounds

For a comprehensive comparison, two alternative compounds have been selected based on structural similarity and application relevance:

  • 1-Adamantanecarboxylic Acid: A rigid, polycyclic carboxylic acid, it serves as a common structural motif in medicinal chemistry, including in the development of DGAT1 inhibitors.[3][5] Its cage-like structure provides a different spatial arrangement compared to the cyclohexane ring.

  • Tranexamic Acid: A clinically approved antifibrinolytic drug, it is a cyclohexane carboxylic acid derivative with an aminomethyl group.[6][7] It provides a valuable reference for biological activity within the same chemical class, albeit with a different therapeutic target.

Comparative Data

The following tables summarize key quantitative data for trans-4-tert-Butylcyclohexanecarboxylic acid and its alternatives.

Physicochemical Properties
Propertytrans-4-tert-Butylcyclohexanecarboxylic Acid1-Adamantanecarboxylic AcidTranexamic Acid
Molecular Formula C₁₁H₂₀O₂[1][8]C₁₁H₁₆O₂[9][10]C₈H₁₅NO₂
Molecular Weight ( g/mol ) 184.28[1][8]180.24[9][10]157.21
Melting Point (°C) 148175-176.5[10]>300 (decomposes)[11]
LogP (experimental) Data not available in a directly comparable formatData not available in a directly comparable format0.3[12]
Water Solubility Data not available in a directly comparable formatData not available in a directly comparable formatFreely soluble[11][13]
Biological Activity

While direct inhibitory data for the parent compounds against DGAT1 is not available, data on their derivatives provide insights into their potential as scaffolds.

Compound/DerivativeTargetActivity (IC₅₀)
E-adamantane carboxylic acid derivative (compound 43c)Human and Mouse DGAT15 nM[3][5]
Tranexamic AcidFibrinolysis (plasmin)~0.43 - 3.79 mg/L (concentration for 50% inhibition)[14][15]

Note: The IC₅₀ value for the adamantane derivative highlights its high potency as a DGAT1 inhibitor. The data for tranexamic acid indicates its effective concentration for antifibrinolytic activity.

Experimental Protocols

Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibition Assay

This in vitro assay determines the potency of a compound to inhibit the DGAT1 enzyme.

Workflow:

DGAT1_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Source (e.g., Microsomes) Incubation Incubation (Room Temperature) Enzyme->Incubation Substrates Substrates (Diacylglycerol, Acyl-CoA) Substrates->Incubation Inhibitor Test Compound Inhibitor->Incubation Extraction Lipid Extraction Incubation->Extraction Quantification Quantification of Triglycerides Extraction->Quantification IC50 IC50 Determination Quantification->IC50

DGAT1 Inhibition Assay Workflow

Methodology:

  • Enzyme Source: Microsomal fractions from cells overexpressing human or mouse DGAT1 are typically used.

  • Reaction Mixture: A buffered solution (e.g., Tris-HCl) containing MgCl₂, bovine serum albumin, a diacylglycerol substrate, and a radiolabeled or fluorescently tagged fatty acyl-CoA is prepared.

  • Compound Addition: The test compound (e.g., derivatives of trans-4-tert-Butylcyclohexanecarboxylic acid or 1-Adamantanecarboxylic acid) is added at various concentrations.

  • Incubation: The reaction is initiated by adding the enzyme source and incubated for a defined period (e.g., 15-30 minutes) at room temperature.

  • Lipid Extraction: The reaction is stopped, and lipids are extracted using an organic solvent mixture (e.g., chloroform/methanol).

  • Quantification: The amount of synthesized triglyceride is quantified, often using liquid scintillation counting for radiolabeled substrates or chromatography-mass spectrometry (LC-MS).

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the DGAT1 activity (IC₅₀) is calculated from the dose-response curve.

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development.

Workflow:

LogP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis Compound Test Compound Mixing Mixing of Compound with Solvents Compound->Mixing Solvents Octanol and Water (pre-saturated) Solvents->Mixing Separation Phase Separation Mixing->Separation Sampling Sampling of Aqueous & Octanol Phases Separation->Sampling Quantification Concentration Measurement (e.g., HPLC) Sampling->Quantification Calculation LogP Calculation Quantification->Calculation

LogP Determination Workflow

Methodology:

  • Preparation: A solution of the test compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer), which have been pre-saturated with each other.

  • Partitioning: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to achieve complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is accurately measured, typically using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Signaling Pathway and Logical Relationships

Role of DGAT1 in Triglyceride Synthesis

The following diagram illustrates the central role of DGAT1 in the synthesis of triglycerides, the pathway targeted by inhibitors derived from trans-4-tert-Butylcyclohexanecarboxylic acid and 1-Adamantanecarboxylic acid.

DGAT1_Pathway FattyAcylCoA Fatty Acyl-CoA DGAT1 DGAT1 Enzyme FattyAcylCoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglyceride Triglyceride DGAT1->Triglyceride Catalyzes Inhibitor Inhibitor (e.g., Adamantane derivative) Inhibitor->DGAT1 Inhibits

DGAT1-Mediated Triglyceride Synthesis

Conclusion

Trans-4-tert-Butylcyclohexanecarboxylic acid serves as a valuable reference compound and a versatile scaffold in drug discovery, particularly for targeting enzymes like DGAT1. Its rigid cyclohexane core provides a distinct three-dimensional structure that can be exploited for optimizing ligand-receptor interactions.

  • Comparison with 1-Adamantanecarboxylic Acid: Both molecules offer rigid, lipophilic scaffolds. While derivatives of 1-adamantanecarboxylic acid have shown high potency as DGAT1 inhibitors, the cyclohexane core of trans-4-tert-Butylcyclohexanecarboxylic acid provides different steric and electronic properties that may be advantageous for fine-tuning selectivity and pharmacokinetic profiles.

  • Comparison with Tranexamic Acid: This comparison highlights how modifications to the cyclohexane carboxylic acid core can lead to vastly different biological activities. While the unsubstituted ring is explored for metabolic targets, the addition of an aminomethyl group in tranexamic acid results in potent antifibrinolytic activity.

The choice between these and other reference compounds will depend on the specific therapeutic target and the desired physicochemical and pharmacological properties of the final drug candidate. The experimental protocols provided in this guide offer a starting point for the in vitro evaluation and comparison of novel compounds based on these scaffolds.

References

A Comparative Guide to trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid for Dendrimer Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid with alternative linker molecules for the surface functionalization of poly(amidoamine) (PAMAM) dendrimers. The selection of a linker is critical as it influences not only the efficiency of conjugation but also the physicochemical and biological properties of the final dendrimer conjugate. Here, we compare the rigid alicyclic structure of trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid with a semi-rigid linker, tranexamic acid, and a flexible linker, O-(2-carboxyethyl)polyethylene glycol.

Characterization of trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid

trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid (T-TMCA) is a bifunctional molecule utilized as an intermediate in chemical synthesis, particularly for modifying the periphery of PAMAM dendrimers.[1][2] This modification aims to enhance properties such as lipophilicity and to introduce a specific stereostructure to the dendrimer surface.[3][4]

The key structural feature of T-TMCA is its trans-substituted cyclohexane ring, which adopts a stable chair conformation.[1][2] This rigid structure holds the reactive carboxylic acid and tosyloxymethyl groups in well-defined equatorial positions. The tosyloxymethyl group serves as a reactive site for further conjugation, while the carboxylic acid is typically used for coupling to the primary amine surface of PAMAM dendrimers.

Crystallographic Data Summary:

Parametertrans-4-(tosyloxymethyl)cyclohexanecarboxylic acid[1][2]cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid[5]
Molecular FormulaC₁₅H₂₀O₅SC₁₅H₂₀O₅S
Molecular Weight312.37312.37
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/c
a (Å)5.9006 (5)12.545 (4)
b (Å)7.0880 (9)10.085 (3)
c (Å)20.2754 (18)12.654 (6)
α (°)90.371 (3)90
β (°)97.479 (2)98.05 (3)
γ (°)111.222 (2)90
Volume (ų)782.44 (14)1585.1 (10)

Comparison with Alternative Linkers

The performance of T-TMCA as a linker is best understood in comparison to other bifunctional molecules with varying degrees of flexibility and different reactive groups.

Alternative Linkers:

  • Tranexamic Acid: trans-4-(aminomethyl)cyclohexanecarboxylic acid. A clinically used drug that offers a similar rigid trans-cyclohexane core but presents an amine group for conjugation instead of a tosyloxymethyl group.[6][7] Its derivatives are explored for enhancing drug delivery.[1][6][7]

  • Carboxy-PEG: O-(2-carboxyethyl)polyethylene glycol. A flexible, hydrophilic linker commonly used to improve the biocompatibility and solubility of nanoparticles.[5]

Performance Comparison:

Featuretrans-4-(tosyloxymethyl)cyclohexanecarboxylic acidTranexamic Acid DerivativesCarboxy-PEG
Core Structure Rigid trans-cyclohexaneRigid trans-cyclohexaneFlexible polyethylene glycol chain
Key Property Introduces rigidity and lipophilicityIntroduces rigidity; can be designed for enhanced absorptionIncreases hydrophilicity and biocompatibility
Steric Hindrance Moderate; the rigid structure can lead to steric crowding at high surface densities.Moderate; similar to T-TMCA.High; the flexible chain can create a "brush-like" surface, potentially limiting the number of conjugated molecules.
Drug Release The tosyloxymethyl group can be substituted to introduce a cleavable linker.The amide bond formed is generally stable. Can be part of a prodrug strategy.[6][7]Can incorporate cleavable linkers. The flexible chain may influence release kinetics.[5]
Biocompatibility Cationic PAMAM dendrimers are known to have some toxicity, which is often mitigated by surface modification. The impact of this specific linker on biocompatibility is not extensively documented.[8][9]Tranexamic acid itself is a clinically approved drug.[6][7]PEGylation is a well-established method to improve the biocompatibility of nanoparticles.[5]

Experimental Protocols

Synthesis of trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid

This protocol is based on the methods described in the literature.[1][2]

Materials:

  • trans-4-(Methoxycarbonyl)cyclohexanemethanol

  • p-Toluenesulfonyl chloride

  • Triethylamine

  • Dichloromethane

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend trans-4-(methoxycarbonyl)cyclohexanemethanol (10 mmol) and triethylamine (10 mmol) in dichloromethane (20 ml).

  • Add p-toluenesulfonyl chloride (11 mmol) dropwise with vigorous stirring at room temperature.

  • After 1 hour, quench the reaction by adding water.

  • Separate the organic layer and evaporate the solvent to yield an oil.

  • Hydrolyze the oil in a solution of methanol and aqueous NaOH (11 mmol) for 5 hours at 50°C (323 K).

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Recrystallize the crude product from acetone to obtain pure trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid.

Conjugation to PAMAM Dendrimer

This is a general protocol for coupling a carboxylic acid to the primary amines of a PAMAM dendrimer using a carbodiimide coupling agent.[10]

Materials:

  • Generation 4 (G4) PAMAM dendrimer

  • trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (MWCO appropriate for the dendrimer conjugate)

Procedure:

  • Dissolve trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid (molar excess relative to dendrimer amine groups) and NHS in anhydrous DMF.

  • Add EDC to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate flask, dissolve the G4 PAMAM dendrimer in anhydrous DMF.

  • Add the activated linker solution dropwise to the dendrimer solution with stirring.

  • Allow the reaction to proceed at room temperature for 24-48 hours under an inert atmosphere.

  • Purify the resulting dendrimer conjugate by dialysis against an appropriate solvent (e.g., methanol) followed by deionized water to remove unreacted starting materials and byproducts.

  • Lyophilize the purified solution to obtain the functionalized dendrimer as a solid.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of T-TMCA cluster_conjugation Conjugation to PAMAM Dendrimer start trans-4-(Methoxycarbonyl)cyclohexanemethanol step1 Tosylation with TsCl, Et3N start->step1 intermediate Tosylated Ester step1->intermediate step2 Hydrolysis with NaOH intermediate->step2 product trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid step2->product pamam G4 PAMAM Dendrimer coupling Coupling Reaction pamam->coupling linker trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid activation Activation with EDC/NHS linker->activation activation->coupling final_product Functionalized Dendrimer coupling->final_product

Caption: Workflow for the synthesis of the linker and its conjugation to a PAMAM dendrimer.

References

Safety Operating Guide

Proper Disposal of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1][2] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical for disposal.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and irritation.[2]
Body Protection Laboratory coatProtects against contamination of personal clothing.

Step-by-Step Disposal Protocol

The primary principle of chemical waste management is to never dispose of chemicals down the drain.[1][3] All chemical waste must be handled in accordance with your institution's Environmental Health & Safety (EHS) guidelines and local regulations.

Step 1: Waste Segregation

  • Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a designated waste container.

  • Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents.[2]

Step 2: Container Selection and Labeling

  • Use a chemically compatible container, preferably the original container, that is in good condition and has a secure lid.[4]

  • Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and the date the waste was first added.[5]

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and clearly marked.

Step 4: Scheduling Waste Pickup

  • Once the container is full or you have no further use for the chemical, contact your institution's EHS office to arrange for a waste pickup.

  • Provide them with all necessary information about the waste stream.

Step 5: Accidental Spills

  • In the event of a small spill, sweep up the solid material and place it in the designated hazardous waste container.[6]

  • For larger spills, or if you are unsure how to proceed, contact your EHS office immediately.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid ppe Don Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe spill Accidental Spill? start->spill segregate Segregate Waste ppe->segregate container Select & Label Compatible Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal Complete contact_ehs->end small_spill Small Spill: Sweep and Collect in Hazardous Waste Container spill->small_spill Yes (Small) large_spill Large Spill: Contact EHS Immediately spill->large_spill Yes (Large) small_spill->store large_spill->end

Caption: Disposal workflow for this compound.

It is imperative to always consult your institution's specific waste disposal guidelines and the chemical's Safety Data Sheet (SDS) before handling and disposing of any chemical.

References

Personal protective equipment for handling trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as an irritant. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]

The signal word for this chemical is "Warning".[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. The selection of appropriate PPE is the first line of defense against potential exposure.

PPE CategorySpecificationRationale
Hand Protection Protective gloves (e.g., nitrile or neoprene).[2][4]To prevent skin contact and subsequent irritation.
Eye Protection Safety goggles with side-shields or a face shield.[4][5]To protect against splashes and dust that can cause serious eye irritation.
Skin and Body Protection A disposable gown or a clean lab coat. Impervious clothing is recommended.[4][5]To protect skin from accidental spills and contamination.
Respiratory Protection A suitable respirator should be used if dust is generated and ventilation is inadequate.[5]To prevent irritation of the respiratory tract from inhaled dust.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks. The following workflow outlines the key steps from preparation to waste disposal.

Chemical Handling Workflow

prep Preparation - Review SDS - Assemble PPE handling Handling - Use in well-ventilated area - Avoid dust generation prep->handling spill Spill Management - Evacuate area - Use absorbent material handling->spill If spill occurs storage Storage - Tightly closed container - Cool, dry place handling->storage disposal Disposal - Follow local regulations - Approved waste disposal plant storage->disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • Handle the chemical in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[6]

    • Avoid generating dust.[6]

    • Wash hands thoroughly after handling.[2]

    • Do not eat, drink, or smoke in the handling area.[5]

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and dark place.[2]

    • Store away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures
Emergency SituationFirst Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2][6]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if you feel unwell.[6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]
Accidental Release/Spill Evacuate the area. Use personal protective equipment. Avoid breathing dust. Sweep up the spilled solid and place it in a suitable container for disposal. Prevent the material from entering drains or water courses.[5][7]
Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8] Dispose of the container and unused contents in an approved waste disposal plant.[6][9] Do not dispose of it with regular trash or pour it down the drain.

PPE Selection Decision Pathway

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

start Handling Solid or Solution? dust_risk Risk of Dust Generation? start->dust_risk Solid splash_risk Risk of Splash? start->splash_risk Solution ppe_base Standard PPE: - Gloves - Lab Coat - Goggles dust_risk->ppe_base No ppe_respirator Add Respirator dust_risk->ppe_respirator Yes splash_risk->ppe_base No ppe_faceshield Use Face Shield splash_risk->ppe_faceshield Yes ppe_respirator->ppe_base ppe_faceshield->ppe_base

Caption: Decision-making guide for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Reactant of Route 2
trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.